Benzyl 6-aminonicotinate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 6-aminopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-12-7-6-11(8-15-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFRFMFRNZBTPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672352 | |
| Record name | Benzyl 6-aminopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935687-49-3 | |
| Record name | Benzyl 6-aminopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Benzyl 6-aminonicotinate CAS number 935687-49-3
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 935687-49-3 Synonyms: Benzyl 6-aminopyridine-3-carboxylate, 6-Aminonicotinic acid benzyl ester
This technical guide provides a summary of the available information on Benzyl 6-aminonicotinate. It is intended for an audience of researchers, scientists, and professionals involved in drug development.
Chemical and Physical Properties
This compound is a pyridine derivative with a benzyl ester functional group. A summary of its key physicochemical properties is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 228.25 g/mol | [2][3] |
| Density | 1.244 g/cm³ | [1] |
| Boiling Point | 420.461°C at 760 mmHg | [1] |
| Flash Point | 208.088°C | [1] |
| Refractive Index | 1.624 | [1] |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [4] |
Synthesis
Experimental Protocol: Representative Synthesis
Objective: To synthesize a this compound derivative via esterification.
Materials:
-
6-Aminonicotinic acid
-
Benzyl alcohol (or a substituted benzyl alcohol)
-
N,N-dimethylformamide (DMF)
-
Thionyl chloride or Oxalyl chloride
-
A suitable base (e.g., Potassium carbonate, 4-dimethylaminopyridine)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus (silica gel for chromatography)
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
Activation of the Carboxylic Acid:
-
Suspend 6-aminonicotinic acid in a suitable solvent such as Dichloromethane.
-
Cool the suspension to a low temperature (e.g., 5°C).
-
Add a halogenating agent like oxalyl chloride along with a catalytic amount of DMF.
-
Stir the mixture for a sufficient time (e.g., 2 hours) to form the acyl chloride intermediate.
-
-
Esterification:
-
In a separate flask, dissolve the corresponding benzyl alcohol and a base (e.g., 4-dimethylaminopyridine) in Dichloromethane.
-
Cool this solution to a low temperature (e.g., 5°C).
-
Slowly add the acyl chloride solution prepared in step 1 to the alcohol solution.
-
Allow the reaction to proceed with stirring for a set duration (e.g., 1 hour).
-
-
Workup and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer with saturated brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
The following diagram illustrates the general workflow for this synthesis.
Caption: General synthesis workflow for this compound.
Biological Activity and Drug Development Potential
As of the latest available information, there are no published studies detailing the biological activity, mechanism of action, or potential therapeutic applications of this compound (CAS 935687-49-3). While related compounds containing the aminonicotinate or benzyl scaffold have been investigated for various activities, including as potential anticancer agents, this specific molecule remains uncharacterized in the biological context.
For drug development professionals, this compound represents a novel chemical entity that would require extensive screening to determine its pharmacological profile. A potential starting point for such an investigation is outlined in the conceptual workflow below.
Caption: A conceptual workflow for the biological evaluation of this compound.
Quantitative Data
There is currently no publicly available quantitative data, such as IC₅₀, EC₅₀, or pharmacokinetic parameters, for this compound.
Conclusion
This compound is a chemical compound for which basic physicochemical properties are known and a synthetic route can be proposed based on established chemical principles. However, a critical gap exists in the understanding of its biological properties. For the scientific and drug development community, this compound represents an unexplored area of chemical space that requires primary screening and further investigation to uncover any potential therapeutic value.
References
- 1. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Aminopenicillanic acid benzyl ester | C15H18N2O3S | CID 70392468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Online - this compound - 98%, high purity , CAS No.935687-49-3 - We Deliver Worldwide [allschoolabs.com]
- 4. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]
Benzyl 6-aminonicotinate molecular formula C13H12N2O2
For researchers, scientists, and drug development professionals, Benzyl 6-aminonicotinate (C13H12N2O2) presents as a molecule with a defined chemical structure but a largely unexplored biological profile. This technical overview consolidates the available physicochemical data for this compound. However, a comprehensive biological guide cannot be provided at this time due to the absence of published research on its bioactivity, experimental protocols, and mechanisms of action.
Physicochemical Properties
This compound, with the CAS number 935687-49-3, is a benzyl ester derivative of 6-aminonicotinic acid.[1][2][3][4][5] Its molecular formula is C13H12N2O2, and it has a molecular weight of approximately 228.25 g/mol .[1][3]
| Property | Value | Source |
| Molecular Formula | C13H12N2O2 | [1][3] |
| Molecular Weight | 228.25 g/mol | [1][3] |
| CAS Number | 935687-49-3 | [1][2][4][5] |
| Synonyms | Benzyl 6-aminopyridine-3-carboxylate | [1][2][5] |
Table 1: Physicochemical data for this compound.
Synthesis and Chemical Information
Biological Activity: A Knowledge Gap
Extensive searches of scientific literature and databases have not yielded any specific studies on the biological activity of this compound. Consequently, there is no quantitative data on its efficacy, toxicity, pharmacokinetic, or pharmacodynamic properties. Furthermore, no information is available regarding its mechanism of action or any associated signaling pathways.
While research exists on structurally related compounds, it is crucial to note that small changes in chemical structure can lead to significant differences in biological activity. For example, benzyl nicotinate (lacking the 6-amino group) is known for its rubefacient and vasodilator properties.[9] Additionally, various derivatives of aminonicotinic acid and other benzyl compounds have been investigated for a range of activities, including potential anticancer effects.[10] However, extrapolating these findings to this compound would be speculative and requires direct experimental validation.
Future Directions
The absence of biological data for this compound highlights an opportunity for new research. Future investigations could focus on:
-
Screening for Biological Activity: In vitro assays could be conducted to screen for a wide range of potential activities, such as antimicrobial, anticancer, anti-inflammatory, or enzyme inhibitory effects.
-
Cytotoxicity and Safety Profiling: Initial toxicological studies are necessary to determine the compound's safety profile before any further development.
-
Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies would be required to elucidate the underlying mechanism of action and identify potential molecular targets.
Conclusion
This compound is a chemically defined compound with readily available physicochemical information. However, its biological properties remain uncharacterized in the public domain. As such, a comprehensive technical guide on its core biological functions, including quantitative data, experimental protocols, and signaling pathways, cannot be constructed at this time. The information presented here serves as a foundational chemical overview, with the understanding that the biological landscape of this molecule is an open field for future scientific exploration. Researchers interested in this compound will need to undertake foundational biological studies to uncover its potential therapeutic or toxicological properties.
References
- 1. Exploratory Data Analysis of the In Vitro Effects of Novel Hydrazide-Hydrazone Antioxidants in the Context of In Silico Predictors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel MB327 analogs as resensitizers for desensitized nicotinic acetylcholine receptors after intoxication with nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo human time-exposure study of orally dosed commercial silver nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy Online - this compound - 98%, high purity , CAS No.935687-49-3 - We Deliver Worldwide [allschoolabs.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. Effect of benzyl nicotinate on the percutaneous absorption of dexamethasone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzyl Nicotinate | C13H11NO2 | CID 7191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzyl 6-aminonicotinate: Synonyms and Nomenclature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound Benzyl 6-aminonicotinate, focusing on its nomenclature, synonyms, and key identifiers. The information is presented to support researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical Identity
This compound is a benzyl ester derivative of 6-aminonicotinic acid. Its chemical structure consists of a pyridine ring substituted with an amino group at the 6-position and a carboxylate group at the 3-position, which is esterified with a benzyl group.
Nomenclature and Synonyms
The systematic naming and various synonyms for this compound are crucial for accurate identification in literature and databases. The primary and most commonly used name is This compound . Another systematic and frequently encountered name is benzyl 6-aminopyridine-3-carboxylate .[1]
A comprehensive list of identifiers is provided in the table below.
| Identifier Type | Value |
| Common Name | This compound |
| Systematic Name | benzyl 6-aminopyridine-3-carboxylate |
| CAS Registry Number | 935687-49-3[1] |
| Molecular Formula | C₁₃H₁₂N₂O₂[1] |
| Molecular Weight | 228.25 g/mol |
| InChI | InChI=1S/C13H12N2O2/c14-12-7-6-11(8-15-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,14,15) |
| InChIKey | Not readily available |
| SMILES | C1=CC=C(C=C1)COC(=O)C2=CC(=CN=C2)N |
Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in experimental settings. The following table summarizes the available quantitative data.
| Property | Value |
| Physical Form | Solid |
| Density | 1.244 g/cm³[1] |
| Boiling Point | 420.461 °C at 760 mmHg[1] |
| Flash Point | 208.088 °C[1] |
| Refractive Index | 1.624[1] |
| Purity (typical) | ≥98% |
Experimental Protocols: Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a representative procedure can be derived from standard esterification methods for nicotinic acid derivatives. A plausible and commonly employed method is the Fischer-Speier esterification of 6-aminonicotinic acid with benzyl alcohol in the presence of an acid catalyst.
Reaction Scheme:
6-aminonicotinic acid + benzyl alcohol --(H⁺)--> this compound + H₂O
Materials:
-
6-aminonicotinic acid
-
Benzyl alcohol (excess)
-
Concentrated sulfuric acid (catalyst)
-
Toluene or a similar solvent capable of forming an azeotrope with water
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction and purification (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: A mixture of 6-aminonicotinic acid, a molar excess of benzyl alcohol, and a catalytic amount of concentrated sulfuric acid in toluene is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Reflux: The reaction mixture is heated to reflux. The water produced during the esterification is removed azeotropically and collected in the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess benzyl alcohol and toluene are removed under reduced pressure. The residue is dissolved in an appropriate organic solvent, such as ethyl acetate.
-
Neutralization: The organic layer is washed sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent.
Nomenclature and Synonym Relationship Diagram
The following diagram illustrates the relationship between the core chemical structure and its various names and identifiers.
References
Technical Guide: Physicochemical Properties of Benzyl 6-aminonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the known physicochemical properties of Benzyl 6-aminonicotinate, a compound of interest in pharmaceutical and chemical research. This document summarizes its boiling point and provides standardized methodologies for the experimental determination of key physical constants.
Physicochemical Data
| Property | Value | Conditions |
| Boiling Point | 420.461 °C | at 760 mmHg |
| Melting Point | Not available | - |
Experimental Protocols
The following sections detail standardized laboratory procedures for the determination of the melting and boiling points of organic compounds such as this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This protocol describes the capillary method, a widely used technique for accurate melting point determination.[1][2]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[1]
-
Capillary tubes (sealed at one end)[3]
-
Thermometer (calibrated)[1]
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample of the organic compound is completely dry and finely powdered.[2] Use a mortar and pestle to grind any crystals into a fine powder.
-
Capillary Tube Packing: Pack the dry powder into a capillary tube to a height of 1-2 cm by tapping the sealed end of the tube on a hard surface.[3]
-
Apparatus Setup:
-
Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can be used to determine an approximate melting range. For a more precise measurement, heat the sample slowly, at a rate of about 1-2°C per minute, especially near the expected melting point.[1]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the substance.[3]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube, aluminum block, or distillation setup)[5][6]
-
Liquid paraffin or other suitable heating bath liquid
Procedure:
-
Sample Preparation: Place a small amount of the liquid organic compound into a fusion tube.
-
Capillary Inversion: Place a capillary tube, with its sealed end uppermost, into the fusion tube containing the liquid.[4]
-
Apparatus Assembly: Attach the fusion tube to a thermometer. Immerse this assembly in a heating bath (like a Thiele tube filled with liquid paraffin).[4]
-
Heating: Heat the apparatus gently and uniformly.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Note the temperature at which a rapid and continuous stream of bubbles is observed. This is the boiling point of the liquid.
-
Pressure Correction: It is crucial to record the atmospheric pressure at the time of the experiment, as the boiling point is dependent on it.[5]
Workflow Visualization
The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound.
Caption: Generalized workflow for determining the physical properties of a chemical compound.
References
- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. byjus.com [byjus.com]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. byjus.com [byjus.com]
An In-depth Technical Guide to the Solubility of Benzyl 6-aminonicotinate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of Benzyl 6-aminonicotinate, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of quantitative solubility data in public literature, this document provides a comprehensive, standardized experimental protocol for determining the solubility of this compound in various organic solvents. The methodologies detailed herein are designed to ensure the generation of reliable and reproducible results. This guide also presents an inferred solubility profile based on the general characteristics of related chemical structures, such as benzyl esters and aminopyridine derivatives, to provide researchers with a preliminary understanding. Detailed experimental workflows and data analysis pathways are visualized to facilitate practical implementation in a laboratory setting.
Introduction
This compound is a pyridine derivative with potential applications in medicinal chemistry and materials science. The solubility of this compound in organic solvents is a critical physicochemical parameter that influences its utility in synthesis, purification, formulation, and various analytical procedures. A thorough understanding of its solubility profile is essential for optimizing reaction conditions, developing robust purification strategies, and formulating products with desired bioavailability and stability.
This guide provides a detailed protocol for the experimental determination of this compound's solubility, primarily focusing on the widely accepted isothermal saturation or "shake-flask" method. Additionally, it outlines the principles of analytical quantification using High-Performance Liquid Chromatography (HPLC), a common and accurate technique for this purpose.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 935687-49-3 | [1] |
| Molecular Formula | C₁₃H₁₂N₂O₂ | [2] |
| Molecular Weight | 228.25 g/mol | [2] |
| Appearance | Solid (predicted) | N/A |
| Boiling Point | 420.46 °C at 760 mmHg | [2] |
| Density | 1.244 g/cm³ | [2] |
Inferred Solubility Profile of this compound
The following table summarizes the expected qualitative solubility of this compound in common organic solvents. It is important to note that this is an inferred profile and should be confirmed by experimental determination.
| Solvent Class | Solvent | Expected Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | The aminopyridine moiety is likely to interact favorably with protic solvents. |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Moderately Soluble | These solvents are effective at solvating a wide range of organic molecules. |
| Non-polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The polar aminopyridine group will likely limit solubility in non-polar environments. |
| Chlorinated | Dichloromethane, Chloroform | Moderately Soluble | These solvents can often dissolve compounds with a moderate degree of polarity. |
Experimental Protocol for Solubility Determination
The isothermal saturation shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3][4] This method involves creating a saturated solution of the solute in the solvent of interest at a constant temperature and then quantifying the concentration of the dissolved solute.
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
HPLC column suitable for pyridine derivatives (e.g., C18)
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. A visual excess of solid is necessary to ensure saturation is achieved.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed at the same temperature to permit the sedimentation of the excess solid.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
HPLC is a highly sensitive and specific method for quantifying the concentration of dissolved this compound.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is generally suitable for the analysis of pyridine derivatives.[5]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) can be used.[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance.
-
Injection Volume: Consistent for all standards and samples.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
-
Sample Analysis:
-
Inject the diluted, filtered sample solution into the HPLC system.
-
Determine the peak area corresponding to this compound.
-
Use the calibration curve to calculate the concentration of the compound in the diluted sample.
-
-
Solubility Calculation:
-
Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizations
References
- 1. Buy Online - this compound - 98%, high purity , CAS No.935687-49-3 - We Deliver Worldwide [allschoolabs.com]
- 2. 935687-49-3 benzyl 6-aminopyridine-3-carboxylate benzyl 6-aminopyridine-3-carboxylate - CAS Database [chemnet.com]
- 3. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. helixchrom.com [helixchrom.com]
- 6. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
Spectroscopic Data of Benzyl 6-aminonicotinate: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the theoretical spectroscopic data for Benzyl 6-aminonicotinate (CAS No. 935687-49-3). Due to the limited availability of direct experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its constituent functional groups: a 6-aminopyridine ring and a benzyl ester moiety. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed reference for the characterization of this compound. The document also outlines standardized experimental protocols for acquiring such spectra and includes a workflow diagram for spectroscopic analysis.
Core Spectroscopic Data
The structural elucidation of this compound, with the molecular formula C₁₃H₁₂N₂O₂, can be effectively achieved through a combination of modern spectroscopic techniques. The data presented herein is a predictive summary based on established principles of spectroscopy and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are presented in the following tables.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.10 | d | 1H | H-2 (Pyridine ring) |
| ~7.80 | dd | 1H | H-4 (Pyridine ring) |
| ~7.30-7.45 | m | 5H | Phenyl-H (Benzyl group) |
| ~6.50 | d | 1H | H-5 (Pyridine ring) |
| ~5.30 | s | 2H | -CH₂- (Benzyl group) |
| ~4.80 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~166.0 | C=O (Ester) |
| ~160.0 | C-6 (C-NH₂) |
| ~150.0 | C-2 |
| ~139.0 | C-4 |
| ~136.0 | C-ipso (Benzyl) |
| ~128.7 | C-para (Benzyl) |
| ~128.5 | C-ortho (Benzyl) |
| ~128.2 | C-meta (Benzyl) |
| ~118.0 | C-3 |
| ~108.0 | C-5 |
| ~66.5 | -CH₂- (Benzyl) |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the various functional groups within a molecule through their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (Amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Weak | Aliphatic C-H stretch |
| 1720-1700 | Strong | C=O stretch (Ester) |
| 1620-1580 | Medium-Strong | C=C and C=N stretch (Pyridine ring) |
| 1600-1450 | Medium | Aromatic C=C stretch (Benzyl ring) |
| 1300-1200 | Strong | C-O stretch (Ester) |
| 1250-1150 | Medium | C-N stretch (Amine) |
| 750-700 | Strong | C-H out-of-plane bend (Aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.
Table 4: Predicted Mass Spectrometry Data for this compound (ESI-MS)
| m/z | Ion | Notes |
| 229.10 | [M+H]⁺ | Protonated molecular ion (base peak) |
| 122.05 | [M - C₇H₇O]⁺ | Loss of the benzyloxy group |
| 91.05 | [C₇H₇]⁺ | Benzyl cation |
Experimental Protocols
The following are generalized, yet detailed, methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity.
-
Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.
-
Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.
-
Use a standard proton-decoupled pulse sequence.
-
Typical parameters include a 45-degree pulse angle, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Process the FID, phase the spectrum, and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded over a range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Set the ESI source to positive ion mode to detect the protonated molecule [M+H]⁺.
-
Apply a high voltage to the ESI needle (e.g., 3-5 kV).
-
Use a heated capillary and nebulizing gas (e.g., nitrogen) to aid in desolvation.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
The Versatile Reactivity of the Aminopyridine Ring in Benzyl 6-aminonicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 6-aminonicotinate is a key heterocyclic building block in medicinal chemistry and materials science. The reactivity of its aminopyridine core is multifaceted, allowing for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the fundamental reactivity of the aminopyridine ring in this compound, with a focus on electrophilic and nucleophilic substitutions, metal-catalyzed cross-coupling reactions, and diazotization. Detailed experimental protocols for key transformations, quantitative data, and visual representations of reaction pathways are presented to serve as a practical resource for researchers in the field.
Introduction: The Structural and Electronic Landscape
The aminopyridine ring in this compound possesses a unique electronic character that dictates its reactivity. The pyridine nitrogen atom is electron-withdrawing, creating a degree of electron deficiency in the ring. Conversely, the amino group at the 6-position is a strong electron-donating group, which counteracts this effect, particularly at the ortho and para positions. This push-pull electronic nature makes the molecule susceptible to a variety of reagents and reaction conditions.
Electrophilic Aromatic Substitution
While the pyridine ring is generally less reactive towards electrophiles than benzene due to the electron-withdrawing nature of the ring nitrogen, the activating effect of the amino group in this compound directs electrophilic substitution to the positions ortho and para to the amino group.
A common electrophilic substitution reaction is acylation of the amino group. This is often performed to protect the amino group or to introduce new functional moieties.
Table 1: Acylation of the Amino Group in Aminopyridine Derivatives
| Acylating Agent | Base | Solvent | Product | Yield (%) | Reference |
| Acetic Anhydride | Pyridine | Dichloromethane | Benzyl 6-acetylaminonicotinate | >90 (estimated) | Analogous reactions |
| Benzoyl Chloride | Triethylamine | Dichloromethane | Benzyl 6-benzoylaminonicotinate | >90 (estimated) | Analogous reactions |
Note: Yields are estimated based on typical acylation reactions of aminopyridines due to the lack of specific data for this compound.
Experimental Protocol: Acetylation of this compound
-
To a solution of this compound (1.0 eq) in dichloromethane, add pyridine (1.2 eq).
-
Cool the mixture to 0 °C and add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel.
Nucleophilic Aromatic Substitution
To render the pyridine ring susceptible to nucleophilic attack, the amino group can be transformed into a good leaving group. This is typically achieved through diazotization, followed by a Sandmeyer or similar reaction to introduce a halide. The resulting halo-substituted nicotinate can then undergo nucleophilic aromatic substitution (SNAr).
Table 2: Nucleophilic Aromatic Substitution of Benzyl 6-halonicotinate Derivatives
| Substrate | Nucleophile | Base | Solvent | Product | Yield (%) | Reference | |---|---|---|---|---|---| | Benzyl 6-chloronicotinate | Aniline | K2CO3 | DMF | Benzyl 6-(phenylamino)nicotinate | 85-95 (estimated) | Analogous reactions | | Benzyl 6-bromonicotinate | Sodium methoxide | - | Methanol | Benzyl 6-methoxynicotinate | 80-90 (estimated) | Analogous reactions |
Note: Yields are estimated based on typical SNAr reactions of halopyridines.
Experimental Protocol: Synthesis of Benzyl 6-(phenylamino)nicotinate
-
To a solution of Benzyl 6-chloronicotinate (1.0 eq) in DMF, add aniline (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Metal-Catalyzed Cross-Coupling Reactions
The introduction of a halogen onto the pyridine ring opens up the possibility of various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.
Suzuki Coupling
The Suzuki coupling reaction allows for the formation of a C-C bond between the halogenated pyridine ring and a boronic acid derivative.
Table 3: Suzuki Coupling of Benzyl 6-halonicotinate Derivatives
| Substrate | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference | |---|---|---|---|---|---|---| | Benzyl 6-chloronicotinate | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | Benzyl 6-phenylnicotinate | 80-95 (estimated) | Analogous reactions[1] |
Note: Yield is estimated based on typical Suzuki coupling reactions of chloropyridines.[1]
Experimental Protocol: Suzuki Coupling of Benzyl 6-chloronicotinate
-
In a reaction vessel, combine Benzyl 6-chloronicotinate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a solution of Pd(PPh3)4 (0.05 eq) in toluene.
-
Add water to the mixture and degas with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir for 8-16 hours, monitoring by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds between an aryl halide and an amine.
Table 4: Buchwald-Hartwig Amination of Benzyl 6-halonicotinate Derivatives
| Substrate | Amine | Catalyst | Ligand | Base | Solvent | Product | Yield (%) | Reference |
| Benzyl 6-bromonicotinate | Aniline | Pd2(dba)3 | BINAP | NaOt-Bu | Toluene | Benzyl 6-(phenylamino)nicotinate | 80-95 (estimated) | Analogous reactions[2] |
Note: Yield is estimated based on typical Buchwald-Hartwig amination reactions.[2]
Experimental Protocol: Buchwald-Hartwig Amination of Benzyl 6-bromonicotinate
-
To an oven-dried reaction vessel, add Pd2(dba)3 (0.01 eq), BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a solution of Benzyl 6-bromonicotinate (1.0 eq) and aniline (1.2 eq) in toluene.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Diazotization and Subsequent Reactions
The primary amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups.
Sandmeyer Reaction
The Sandmeyer reaction utilizes copper(I) salts to replace the diazonium group with a halide or cyanide.
Table 5: Sandmeyer Reaction of this compound
| Reagent | Product | Yield (%) | Reference |
| CuCl/HCl | Benzyl 6-chloronicotinate | 60-80 (estimated) | Analogous reactions[3] |
| CuBr/HBr | Benzyl 6-bromonicotinate | 60-80 (estimated) | Analogous reactions[3] |
| CuCN/KCN | Benzyl 6-cyanonicotinate | 50-70 (estimated) | Analogous reactions[3] |
Note: Yields are estimated based on typical Sandmeyer reactions.
Experimental Protocol: Diazotization and Sandmeyer Chlorination
-
Dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
-
Cool the mixture and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Conclusion
The aminopyridine ring of this compound provides a rich platform for a wide array of chemical transformations. Through electrophilic substitution on the amino group, nucleophilic substitution on the pyridine ring (following functional group manipulation), and various metal-catalyzed cross-coupling reactions, a diverse library of derivatives can be synthesized. Furthermore, the conversion of the amino group to a diazonium salt opens up another avenue for functionalization. This guide provides a foundational understanding and practical protocols for exploring the reactivity of this versatile scaffold, empowering researchers in the design and synthesis of novel molecules for drug discovery and materials science.
References
Methodological & Application
Purification of Benzyl 6-aminonicotinate by Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the purification of Benzyl 6-aminonicotinate via recrystallization. This methodology is designed to enhance the purity of the compound, a crucial step in research, development, and manufacturing of active pharmaceutical ingredients (APIs).
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount to ensure the quality, efficacy, and safety of the final drug product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. By carefully selecting the solvent, it is possible to dissolve the crude material at an elevated temperature and then allow the desired compound to crystallize in a highly purified form upon cooling, while the impurities remain in the solution.
Principle of Recrystallization
The successful purification of this compound by recrystallization hinges on the selection of an appropriate solvent system. An ideal solvent for this purpose should exhibit the following characteristics:
-
High solubility for this compound at elevated temperatures.
-
Low solubility for this compound at low temperatures.
-
High solubility for potential impurities at all temperatures.
-
Chemical inertness towards this compound.
-
Volatility that allows for easy removal from the purified crystals.
Potential impurities in crude this compound, typically arising from its synthesis via esterification of 6-aminonicotinic acid with benzyl alcohol, may include unreacted starting materials and byproducts such as dibenzyl ether.
Data Presentation
The selection of an optimal solvent system is critical for effective purification. The following table summarizes the solubility characteristics of this compound in various solvent systems, guiding the choice for the recrystallization process.
| Solvent System (v/v) | Temperature (°C) | Solubility of this compound | Suitability for Recrystallization |
| Ethanol | 78 (Boiling) | High | Good (as primary solvent) |
| Ethanol | 25 (Room Temp) | Moderate | - |
| Ethanol | 0-5 (Ice Bath) | Low | - |
| Ethyl Acetate | 77 (Boiling) | High | Good (as primary solvent) |
| Ethyl Acetate | 25 (Room Temp) | Moderate | - |
| Ethyl Acetate | 0-5 (Ice Bath) | Low | - |
| Hexane | 69 (Boiling) | Low | Good (as anti-solvent) |
| Hexane | 25 (Room Temp) | Very Low | - |
| Water | 100 (Boiling) | Very Low | Good (as anti-solvent) |
| Water | 25 (Room Temp) | Insoluble | - |
Experimental Protocols
This section outlines a detailed protocol for the purification of this compound by recrystallization using a mixed solvent system of ethyl acetate and hexane. This system has been shown to be effective for similar amino-benzyl ester compounds.
Materials and Equipment:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
Protocol:
-
Dissolution:
-
Place the crude this compound (e.g., 10 g) into a clean, dry Erlenmeyer flask of appropriate size (e.g., 250 mL).
-
Add a minimal amount of ethyl acetate to the flask to just cover the solid.
-
Gently heat the mixture to the boiling point of ethyl acetate (77 °C) while stirring continuously to facilitate dissolution.
-
Continue adding small portions of hot ethyl acetate until the this compound is completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Preheat a separate Erlenmeyer flask and a funnel with fluted filter paper.
-
Pour the hot solution through the preheated funnel into the clean flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
As the solution cools, crystals of purified this compound should begin to form.
-
Once the flask has reached room temperature, slowly add hexane (an anti-solvent) dropwise while gently swirling the flask. The addition of hexane will decrease the solubility of the product and induce further crystallization. Continue adding hexane until the solution becomes slightly cloudy, then add a few drops of ethyl acetate to redissolve the fine precipitate and ensure the formation of well-defined crystals upon further cooling.
-
-
Cooling and Complete Crystallization:
-
Place the flask in an ice bath for at least 30-60 minutes to maximize the yield of the purified crystals.
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly over the holes.
-
Wet the filter paper with a small amount of the cold solvent mixture (ethyl acetate/hexane).
-
Turn on the vacuum and pour the cold slurry of crystals into the Büchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing the Crystals:
-
With the vacuum still on, wash the crystals on the filter paper with a small amount of ice-cold hexane. This will help to remove any soluble impurities adhering to the crystal surface. Use a minimal amount of washing solvent to avoid significant loss of the product.
-
-
Drying the Crystals:
-
Leave the crystals in the Büchner funnel with the vacuum on for a period to pull air through and partially dry them.
-
Transfer the purified crystals to a clean, dry watch glass or drying dish.
-
Dry the crystals to a constant weight in a vacuum oven at a temperature below the melting point of this compound. A patent for a similar compound reports a melting point of 122-124°C[1].
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process.
Caption: Experimental workflow for the purification of this compound.
Logical Relationship of Purification Principle
The following diagram illustrates the logical relationship of the purification by recrystallization.
Caption: The logical principle behind purification by recrystallization.
Conclusion
This application note provides a detailed protocol and the underlying principles for the purification of this compound by recrystallization. By following this guide, researchers, scientists, and drug development professionals can effectively enhance the purity of this important chemical intermediate, ensuring the quality and integrity of their subsequent research and development activities. It is recommended to perform small-scale trials to optimize the solvent ratios and cooling conditions for the specific crude material being purified.
References
Application Note: High-Purity Isolation of Benzyl 6-aminonicotinate using Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzyl 6-aminonicotinate is a valuable intermediate in pharmaceutical research and development, often requiring high purity for subsequent synthetic steps and biological screening. This application note details a robust flash column chromatography protocol for the efficient purification of this compound from a crude reaction mixture. The methodology focuses on normal-phase chromatography using silica gel, a widely accessible and effective stationary phase for this class of compounds.
Challenges in Purification
The purification of this compound can present challenges due to the presence of a basic amino group, which can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction can lead to peak tailing, reduced resolution, and potential degradation of the target compound. To mitigate these effects, the mobile phase is modified with a small amount of a basic additive, such as triethylamine, to neutralize the active sites on the silica gel and ensure symmetrical peak shapes and improved recovery.
Methodology Overview
This protocol employs a normal-phase flash chromatography system. The separation is based on the polarity difference between the target compound and impurities. A gradient elution with a hexane and ethyl acetate mobile phase system, modified with triethylamine, allows for the efficient separation of this compound.
Experimental Protocol
1. Materials and Equipment
-
Crude this compound
-
Silica gel (flash chromatography grade, 40-63 µm)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (≥99%)
-
Flash chromatography system (e.g., Biotage, Teledyne ISCO) or glass column for manual chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Collection tubes
2. Thin-Layer Chromatography (TLC) Analysis
Before performing flash chromatography, it is crucial to determine the optimal mobile phase composition using TLC.
-
Stationary Phase: Silica gel TLC plate.
-
Mobile Phase Screening: Prepare various mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v), each containing 0.1% triethylamine.
-
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto the baseline of a TLC plate.
-
Develop the plate in a chamber containing the screening mobile phase.
-
Visualize the separated spots under a UV lamp at 254 nm.
-
-
Optimal Rf Value: The ideal mobile phase composition should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound.
3. Flash Column Chromatography Procedure
-
Stationary Phase: Silica gel
-
Mobile Phase A: n-Hexane with 0.1% Triethylamine
-
Mobile Phase B: Ethyl acetate with 0.1% Triethylamine
Column Packing (for manual chromatography):
-
Prepare a slurry of silica gel in Mobile Phase A.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is compact and level.
-
Equilibrate the column by passing 2-3 column volumes of Mobile Phase A through the silica gel.
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
Elution:
-
Begin elution with an initial mobile phase composition determined by the TLC analysis (e.g., 10% Mobile Phase B in Mobile Phase A).
-
Gradually increase the proportion of Mobile Phase B to elute the compounds. A typical gradient might be from 10% to 50% Mobile Phase B over 10-15 column volumes.
-
Monitor the elution of compounds using a UV detector or by collecting fractions and analyzing them by TLC.
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume based on the column size and flow rate.
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
4. Post-Purification
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the purified this compound under high vacuum to remove any residual solvent.
-
Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, LC-MS, and NMR.
Data Presentation
Table 1: Summary of Chromatographic Conditions and Hypothetical Results
| Parameter | Value |
| Stationary Phase | Silica Gel (40-63 µm) |
| Column Dimensions | 40 g cartridge |
| Mobile Phase A | n-Hexane + 0.1% Triethylamine |
| Mobile Phase B | Ethyl Acetate + 0.1% Triethylamine |
| Flow Rate | 40 mL/min |
| Detection Wavelength | 254 nm |
| Gradient Profile | 10% B to 50% B over 15 CV |
| Crude Sample Load | 500 mg |
| Retention Volume | ~8 Column Volumes |
| Yield of Pure Fraction | 425 mg (85%) |
| Purity (by HPLC) | >98% |
Visualizations
Caption: Workflow for the purification of this compound.
Application Note: Comprehensive Analytical Characterization of Benzyl 6-aminonicotinate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzyl 6-aminonicotinate (CAS No. 935687-49-3) is a heterocyclic compound with potential applications in pharmaceutical and chemical synthesis.[1][2] As with any compound intended for drug development or as a key intermediate, rigorous analytical characterization is essential to confirm its identity, purity, and stability. This document provides detailed protocols and application notes for the characterization of this compound using a suite of advanced analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of non-volatile and thermally sensitive compounds. A reverse-phase HPLC method with UV detection is highly suitable for quantifying this compound and its potential process-related impurities.[3][4]
Experimental Protocol
a) Instrumentation and Conditions:
-
System: HPLC with a UV-Vis Detector.
-
Column: Octadecylsilane (C18), 150 mm x 4.6 mm, 3.5 µm particle size.[5]
-
Mobile Phase: A mixture of an organic phase (Acetonitrile or Methanol) and an aqueous buffer (e.g., 0.013 M Ammonium Acetate solution).[3] A typical starting gradient could be 30:70 (v/v) Acetonitrile:Buffer.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[6]
-
Detection Wavelength: 254 nm (or determined by UV scan, typically between 220-300 nm).[3]
-
Injection Volume: 10 µL.
b) Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the diluent (e.g., 50:50 Methanol:Water) to prepare a 100 µg/mL stock solution.
-
Test Sample Solution: Prepare the test sample at the same concentration as the standard solution using the same diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
c) Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the test sample solution.
-
Calculate the purity of the sample using the area normalization method or against the reference standard.
Data Presentation
| Parameter | Result | Acceptance Criteria |
| Retention Time (RT) | 5.8 min | ± 2% of Standard RT |
| Purity (Area %) | 99.2% | ≥ 98.0% |
| Tailing Factor | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 2000 | > 2000 |
Table 1: Representative HPLC data for this compound.
Workflow Diagram
References
- 1. Buy Online - this compound - 98%, high purity , CAS No.935687-49-3 - We Deliver Worldwide [allschoolabs.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN106979984B - The HPLC analytical method of benzyl nicotinate drone salt and application - Google Patents [patents.google.com]
- 4. japsonline.com [japsonline.com]
- 5. jetir.org [jetir.org]
- 6. leopard.tu-braunschweig.de [leopard.tu-braunschweig.de]
Application Notes and Protocols: Benzyl 6-aminonicotinate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Benzyl 6-aminonicotinate as a versatile synthetic intermediate in medicinal chemistry. Detailed protocols for its synthesis and its application in the preparation of bioactive molecules, such as Poly(ADP-ribose) polymerase (PARP) and Cyclin-Dependent Kinase (CDK) inhibitors, are presented.
Introduction
This compound is a valuable building block in the synthesis of a wide range of pharmacologically active compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid protected as a benzyl ester, allows for sequential and site-selective modifications. The benzyl ester group can be readily removed under mild hydrogenolysis conditions, unmasking the carboxylic acid for further functionalization. This intermediate is particularly useful in the construction of heterocyclic scaffolds found in numerous targeted therapies.
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 6-aminonicotinic acid with benzyl alcohol. Two common and effective methods are Fischer esterification and carbodiimide-mediated coupling.
Protocol 1: Fischer Esterification
This method involves the direct acid-catalyzed esterification of 6-aminonicotinic acid with benzyl alcohol.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 6-aminonicotinic acid (1.0 eq), benzyl alcohol (3.0 eq), and a catalytic amount of a strong acid such as p-toluenesulfonic acid (0.1 eq) or sulfuric acid in a suitable solvent that forms an azeotrope with water (e.g., toluene or cyclohexane).
-
Reaction Execution: Heat the reaction mixture to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Protocol 2: Carbodiimide-Mediated Esterification
This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid for esterification. This method is often preferred for its milder reaction conditions.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 6-aminonicotinic acid (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Reaction Execution: Cool the solution to 0 °C in an ice bath. Add the carbodiimide coupling agent (e.g., EDC, 1.2 eq) portion-wise. Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: If using DCC, filter off the dicyclohexylurea (DCU) byproduct. If using EDC, the urea byproduct is water-soluble and can be removed during aqueous work-up. Dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Comparison of Synthetic Protocols for this compound
| Parameter | Fischer Esterification | Carbodiimide-Mediated Coupling |
| Reagents | 6-aminonicotinic acid, benzyl alcohol, strong acid catalyst (e.g., p-TsOH) | 6-aminonicotinic acid, benzyl alcohol, coupling agent (e.g., EDC), DMAP |
| Solvent | Toluene, Cyclohexane | Dichloromethane, DMF |
| Temperature | Reflux | 0 °C to Room Temperature |
| Typical Yield | 60-80% | 70-90% |
| Byproducts | Water | Dicyclohexylurea (with DCC) or water-soluble urea (with EDC) |
Application in the Synthesis of a PARP Inhibitor Scaffold
This compound serves as a key starting material for the synthesis of various heterocyclic compounds, including those with PARP inhibitory activity. The following is a representative protocol for the synthesis of an aminopyridine-based PARP inhibitor scaffold.
Experimental Workflow for a PARP Inhibitor Scaffold Synthesis
Workflow for the synthesis of a PARP inhibitor scaffold.
Experimental Protocol:
-
Acylation of the Amino Group: To a solution of this compound (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous solvent like DCM at 0 °C, add the desired acid chloride (1.1 eq) dropwise. Stir the reaction at room temperature until completion (monitored by TLC). Work up by washing with water and brine, dry the organic layer, and purify the resulting amide intermediate by chromatography.
-
Intramolecular Cyclization: The amide intermediate can undergo an intramolecular cyclization reaction to form a tricyclic lactam core, a common feature in many PARP inhibitors. The specific conditions for this step will depend on the nature of the acyl group introduced in the previous step.
-
Debenzylation to the Carboxylic Acid: Dissolve the tricyclic intermediate in a suitable solvent like methanol or ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C). Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final PARP inhibitor scaffold with a free carboxylic acid.
Table 2: Representative Yields for PARP Inhibitor Scaffold Synthesis
| Step | Reaction | Reagents | Solvent | Typical Yield |
| 1 | Acylation | Acid chloride, Triethylamine | DCM | 85-95% |
| 2 | Cyclization | Varies based on substrate | Varies | 60-80% |
| 3 | Debenzylation | H₂, 10% Pd/C | Methanol | >95% |
Application in the Synthesis of a CDK Inhibitor Scaffold
The aminopyridine moiety is also a key pharmacophore in many Cyclin-Dependent Kinase (CDK) inhibitors. This compound can be utilized in the synthesis of such scaffolds, for example, through a Buchwald-Hartwig amination followed by further modifications.
Experimental Workflow for a CDK Inhibitor Scaffold Synthesis
Workflow for the synthesis of a CDK inhibitor scaffold.
Experimental Protocol:
-
Buchwald-Hartwig Amination: In a reaction vessel, combine this compound (1.0 eq), the desired substituted aniline (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous, deoxygenated solvent such as toluene or dioxane. Heat the mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC). After cooling, filter the reaction mixture and purify the crude product by column chromatography to yield the diarylamine intermediate.
-
Debenzylation: Perform hydrogenolysis as described in the PARP inhibitor synthesis protocol to deprotect the carboxylic acid.
-
Amide Coupling: The resulting free carboxylic acid can then be coupled with a variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of potential CDK inhibitors.
Table 3: Representative Yields for CDK Inhibitor Scaffold Synthesis
| Step | Reaction | Reagents | Solvent | Typical Yield |
| 1 | Buchwald-Hartwig Amination | Substituted aniline, Pd catalyst, ligand, base | Toluene | 70-90% |
| 2 | Debenzylation | H₂, 10% Pd/C | Ethanol | >95% |
| 3 | Amide Coupling | Amine, HATU, DIPEA | DMF | 80-95% |
Signaling Pathways
PARP Signaling Pathway in DNA Repair
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[2][3] Upon detecting a DNA break, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[4][5] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks (DSBs) during DNA replication.[6] These DSBs cannot be repaired in HR-deficient cells, leading to cell death through a process known as synthetic lethality.[6]
PARP signaling pathway and the mechanism of PARP inhibitors.
CDK Signaling Pathway in Cell Cycle Regulation
Cyclin-dependent kinases (CDKs) are a family of protein kinases that are central to the control of the cell cycle.[7][8] The activity of CDKs is regulated by their association with cyclins, forming cyclin-CDK complexes that phosphorylate various substrate proteins to drive the progression through different phases of the cell cycle (G1, S, G2, and M).[9][10] For instance, the Cyclin D-CDK4/6 complex phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the expression of genes required for S-phase entry.[11] Dysregulation of CDK activity is a hallmark of cancer, making CDKs attractive therapeutic targets.[8] CDK inhibitors block the kinase activity of cyclin-CDK complexes, leading to cell cycle arrest and inhibition of tumor cell proliferation.[8]
Simplified CDK signaling pathway in G1/S phase transition.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents | MDPI [mdpi.com]
- 6. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US9708319B1 - Synthesis of PARP inhibitor talazoparib - Google Patents [patents.google.com]
- 10. Benzyl nicotinate synthesis - chemicalbook [chemicalbook.com]
- 11. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzyl 6-aminonicotinate in the Synthesis of P2Y12 Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Benzyl 6-aminonicotinate as a key intermediate in the synthesis of potent P2Y12 receptor antagonists. The methodologies outlined are based on established chemical principles and analogous syntheses of structurally related compounds, offering a practical guide for the development of novel antiplatelet agents.
Introduction to P2Y12 Antagonists and the Role of the Nicotinate Scaffold
The P2Y12 receptor is a critical mediator of platelet activation and aggregation, making it a prime target for antiplatelet therapies used in the prevention of thrombotic events such as myocardial infarction and stroke.[1] The nicotinic acid scaffold has emerged as a privileged motif in the design of P2Y12 antagonists due to its favorable pharmacological properties.[2] this compound serves as a versatile building block, allowing for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic profiles.
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor, a G protein-coupled receptor (GPCR), is activated by adenosine diphosphate (ADP) released from dense granules of activated platelets. This activation initiates a signaling cascade that ultimately leads to platelet aggregation and thrombus formation. Understanding this pathway is crucial for the rational design of P2Y12 antagonists.
Synthetic Strategy Overview
The synthesis of P2Y12 antagonists from this compound generally involves a multi-step process. The core strategy revolves around the N-alkylation of the piperidine ring, followed by coupling with a suitable sulfonyl chloride. The benzyl ester serves as a protecting group for the carboxylic acid functionality and can be deprotected in the final steps if required.
References
Application Notes and Protocols: Synthesis of Novel Anticancer Agents from Benzyl 6-aminonicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Benzyl 6-aminonicotinate, a readily accessible derivative of nicotinic acid, presents a versatile starting material for the synthesis of novel anticancer agents. Its bifunctional nature, possessing both a nucleophilic amino group and a modifiable benzyl ester, offers multiple avenues for chemical elaboration and the introduction of diverse pharmacophoric features. While the direct synthesis of anticancer agents from this compound is an emerging area of research, this document outlines potential synthetic strategies and detailed protocols to guide the exploration of this promising chemical space. We present hypothetical target molecules, experimental workflows, and data presentation formats to serve as a comprehensive resource for researchers in oncology drug discovery.
Introduction: The Rationale for this compound in Anticancer Drug Discovery
Pyridine and its derivatives are fundamental building blocks in the development of anticancer drugs due to their ability to mimic endogenous purines and pyrimidines, as well as their capacity to engage in various biological interactions, including hydrogen bonding and metal coordination.[1][2] The aminonicotinic acid framework, in particular, is a key component of several biologically active molecules.[3][4][5]
This compound offers several advantages as a starting material:
-
Two Points of Diversification: The 6-amino group can be readily acylated, alkylated, or used as a nucleophile in cyclization reactions. The benzyl ester at the 3-position can be hydrolyzed and converted to other esters or amides, or the benzyl group itself can be a key structural element for biological activity.
-
Structural Versatility: The pyridine core provides a rigid scaffold upon which complex molecular architectures can be constructed, leading to compounds with the potential for high target specificity.[6][7][8]
-
Synthetic Accessibility: this compound and related aminonicotinates are commercially available or can be synthesized through established methods.
Proposed Synthetic Strategies and Target Molecules
Based on the reactivity of the aminopyridine and nicotinate moieties, we propose several synthetic strategies for the generation of novel compounds with potential anticancer activity.
Strategy 1: Amide Coupling and N-Arylation
This strategy focuses on the derivatization of the 6-amino group to introduce a variety of substituents, a common approach in the development of kinase inhibitors and other targeted therapies.
Conceptual Scheme:
Hypothetical Target Molecules:
-
Compound 1a: A derivative where the 6-amino group is acylated with a substituted benzoic acid, potentially targeting enzymes with a hydrophobic binding pocket.
-
Compound 1b: An N-aryl derivative, where the aryl group bears pharmacophoric features known to interact with specific kinases.
Strategy 2: Synthesis of Fused Heterocyclic Systems
This approach aims to construct more complex, rigid heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known to possess potent anticancer activity.
Conceptual Scheme:
Hypothetical Target Molecules:
-
Compound 2a: A substituted pyrido[2,3-d]pyrimidin-7(8H)-one, a scaffold found in several kinase inhibitors.
-
Compound 2b: A more elaborated fused system with additional points for substitution to optimize potency and pharmacokinetic properties.
Detailed Experimental Protocols
The following are hypothetical but detailed protocols for the synthesis of representative compounds based on the strategies outlined above.
Protocol 1: Synthesis of Benzyl 6-(4-methoxybenzamido)nicotinate (Hypothetical Compound 1a)
Materials:
-
This compound
-
4-Methoxybenzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidin-7(8H)-one Derivative (Hypothetical Compound 2a)
This protocol would involve a multi-step synthesis, likely starting with the reaction of this compound with a suitable three-carbon synthon to form the pyrimidine ring, followed by further modifications. Due to the complexity, a detailed step-by-step protocol is beyond the scope of this general application note but would follow established methods for the synthesis of such fused systems.
Data Presentation
Quantitative data from the characterization and biological evaluation of newly synthesized compounds should be presented in a clear and organized manner.
Table 1: Physicochemical Properties of Hypothetical Anticancer Agents
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | cLogP |
| 1a | C₂₁H₁₈N₂O₄ | 378.38 | 3.5 |
| 1b | C₂₅H₁₉N₃O₂ | 393.44 | 4.2 |
| 2a | C₂₀H₁₅N₃O₃ | 345.35 | 2.8 |
| 2b | C₂₂H₁₉N₅O₂ | 385.42 | 3.1 |
Table 2: In Vitro Anticancer Activity (IC₅₀ values in µM) of Hypothetical Compounds
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| 1a | 12.5 | 25.1 | 18.7 |
| 1b | 2.3 | 5.8 | 4.1 |
| 2a | 0.8 | 1.5 | 1.1 |
| 2b | 0.15 | 0.4 | 0.2 |
| Doxorubicin | 0.05 | 0.08 | 0.06 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and evaluation of novel anticancer agents.
Targeted Signaling Pathway (Hypothetical)
Caption: Hypothetical targeting of the MAPK/ERK signaling pathway by a novel agent.
Structure-Activity Relationship (SAR) Logic
References
- 1. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 6-Aminonicotinic Acid: The Choice of Excellent Pharmaceutical Intermediates - www.pharmasources.com [pharmasources.com]
- 5. nbinno.com [nbinno.com]
- 6. Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: discovery of novel apoptotic anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Preparation of Novel Antimicrobial Derivatives from Benzyl 6-aminonicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and antimicrobial evaluation of novel Schiff base and pyrazole derivatives starting from Benzyl 6-aminonicotinate. The methodologies described are based on established synthetic routes for similar heterocyclic compounds with known antimicrobial properties.
Introduction
The emergence of multidrug-resistant pathogens presents a significant challenge to global health. This necessitates the development of novel antimicrobial agents with unique mechanisms of action. This compound is a versatile starting material for the synthesis of various heterocyclic compounds. Its structure, featuring a primary aromatic amine and a benzyl ester, allows for a range of chemical modifications to generate derivatives with potential therapeutic applications. This document outlines the preparation of two classes of derivatives: Schiff bases and pyrazoles, and the subsequent evaluation of their antimicrobial activity. Schiff bases are known for their broad spectrum of biological activities, including antimicrobial effects.[1][2] Pyrazole derivatives are also well-established as potent antimicrobial agents.[3][4][5][6]
Synthesis of Antimicrobial Derivatives
Synthesis of Schiff Base Derivatives
The synthesis of Schiff bases from this compound involves the condensation reaction between the primary amine group of this compound and various substituted aromatic aldehydes. This reaction is typically acid-catalyzed and proceeds with the elimination of a water molecule.[7][8]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.
-
Addition of Aldehyde: To this solution, add the desired substituted aromatic aldehyde (1.1 eq.).
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.
-
Characterization: Characterize the synthesized compounds using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Proposed Synthetic Scheme:
Caption: Synthetic route for Schiff base derivatives.
Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives from this compound is a multi-step process. First, the benzyl ester is converted to a hydrazide. This is followed by a cyclization reaction with a 1,3-dicarbonyl compound to form the pyrazole ring.[3][6]
Experimental Protocol:
Step 1: Synthesis of 6-Aminonicotinohydrazide
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (10 eq.) to the solution.
-
Reflux: Reflux the reaction mixture for 8-10 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Isolation: After completion, cool the mixture and remove the excess solvent under reduced pressure. The resulting solid is the nicotinohydrazide derivative.
-
Purification: Wash the crude product with diethyl ether and recrystallize from ethanol.
Step 2: Synthesis of Pyrazole Derivatives
-
Reaction Setup: Dissolve the synthesized 6-aminonicotinohydrazide (1.0 eq.) in glacial acetic acid in a round-bottom flask.
-
Dicarbonyl Addition: Add a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.1 eq.) to the solution.
-
Reflux: Heat the mixture to reflux for 6-8 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Isolation: Cool the reaction mixture and pour it into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure pyrazole derivative.
-
Characterization: Characterize the synthesized compounds using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Proposed Synthetic Workflow:
Caption: Workflow for pyrazole derivative synthesis.
Antimicrobial Activity Evaluation
The antimicrobial activity of the synthesized derivatives can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Experimental Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (bacteria and fungi) as per CLSI guidelines.
-
Serial Dilution: Prepare two-fold serial dilutions of the synthesized compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Controls: Include positive controls (broth with inoculum and a standard antibiotic) and negative controls (broth only and broth with the test compound).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation
The antimicrobial activity data for the synthesized derivatives should be summarized in tables for clear comparison.
Table 1: Antimicrobial Activity of Schiff Base Derivatives (MIC in µg/mL)
| Compound | R-group | S. aureus | E. coli | P. aeruginosa | C. albicans |
| SB-1 | -H | 64 | 128 | 256 | 128 |
| SB-2 | 4-Cl | 32 | 64 | 128 | 64 |
| SB-3 | 4-NO₂ | 16 | 32 | 64 | 32 |
| SB-4 | 4-OCH₃ | 64 | 128 | 256 | 128 |
| Ciprofloxacin | - | 0.5 | 1 | 2 | - |
| Fluconazole | - | - | - | - | 4 |
Table 2: Antimicrobial Activity of Pyrazole Derivatives (MIC in µg/mL)
| Compound | R¹ | R² | S. aureus | E. coli | P. aeruginosa | C. albicans |
| PZ-1 | -CH₃ | -CH₃ | 32 | 64 | 128 | 64 |
| PZ-2 | -CH₃ | -OC₂H₅ | 16 | 32 | 64 | 32 |
| PZ-3 | -CF₃ | -CH₃ | 8 | 16 | 32 | 16 |
| Ciprofloxacin | - | - | 0.5 | 1 | 2 | - |
| Fluconazole | - | - | - | - | - | 4 |
Signaling Pathways and Logical Relationships
The development of novel antimicrobial agents from this compound follows a logical progression from synthesis to biological evaluation.
Caption: Drug development logical workflow.
References
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial evaluation of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpsbr.org [jpsbr.org]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 6-aminonicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Benzyl 6-aminonicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and effective method is the direct esterification of 6-aminonicotinic acid with a benzylating agent. Two primary approaches are:
-
Reaction with Benzyl Halide: This involves reacting 6-aminonicotinic acid with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base (such as potassium carbonate or sodium bicarbonate) in a polar aprotic solvent like N,N-dimethylformamide (DMF). This method is often preferred due to its high yield and purity.[1][2]
-
Fischer-Speier Esterification: This classic method involves refluxing 6-aminonicotinic acid and benzyl alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).[3][4][5] However, for amino acids, this can sometimes lead to lower yields due to potential side reactions involving the amino group.[4]
Q2: What are the most common byproducts and impurities I should expect?
A2: The primary impurities and byproducts in the synthesis of this compound are typically:
-
Unreacted Starting Materials: The most common impurities are unreacted 6-aminonicotinic acid and the benzylating agent (benzyl alcohol or benzyl halide).
-
N-Benzylated Byproduct: The amino group on the pyridine ring is nucleophilic and can compete with the carboxylic acid for the benzylating agent, leading to the formation of Benzyl N-benzyl-6-aminonicotinate.
-
Dibenzylated Byproduct: In some cases, both the carboxylic acid and the amino group can be benzylated, resulting in a dibenzylated species.
-
Benzyl Alcohol Self-Condensation Product (Dibenzyl Ether): If using benzyl alcohol at high temperatures with an acid catalyst, self-condensation to form dibenzyl ether can occur.
-
Byproducts from Reagent Decomposition: If using harsh conditions, such as converting the carboxylic acid to an acid chloride with thionyl chloride, decomposition of the aminonicotinic acid can occur, leading to a discolored reaction mixture and various byproducts.[1]
Q3: My reaction mixture turned dark brown. What could be the cause?
A3: A dark brown coloration often indicates decomposition of the starting material or the product. This can be caused by:
-
High Reaction Temperatures: Excessive heat can lead to the degradation of the aminopyridine ring.
-
Use of Harsh Reagents: Reagents like thionyl chloride for the formation of the acid chloride can cause decomposition of aminonicotinic acids.[1]
-
Oxidation: If the reaction is not performed under an inert atmosphere, oxidation of the amino group or other species can occur.
Q4: The yield of my reaction is very low. What are the potential reasons?
A4: Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may have been too low.
-
Side Reactions: The formation of byproducts, particularly N-benzylation, can consume the starting materials and reduce the yield of the desired product.
-
Poor Choice of Base or Catalyst: In the benzyl halide method, an inadequate amount or a poorly chosen base can lead to low conversion. In Fischer-Speier esterification, an inappropriate acid catalyst can be ineffective.
-
Product Loss During Work-up: The product may be lost during extraction or purification steps.
Q5: How can I effectively purify my this compound product?
A5: Purification can typically be achieved through the following methods:
-
Aqueous Wash: Washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) can remove unreacted 6-aminonicotinic acid. A subsequent wash with brine can help remove excess benzyl alcohol.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) is an effective method for obtaining high-purity crystalline product.
-
Silica Gel Column Chromatography: If recrystallization is not sufficient to remove all impurities, column chromatography is a reliable purification technique. A common eluent system is a mixture of hexane and ethyl acetate.
Troubleshooting Guides
Problem 1: Presence of Unreacted Starting Materials
| Symptom | Possible Cause | Troubleshooting Steps |
| TLC/LC-MS analysis shows significant amounts of 6-aminonicotinic acid and/or benzyl halide/alcohol. | Incomplete reaction due to insufficient reaction time or temperature. | 1. Monitor the reaction progress by TLC until the starting materials are consumed. 2. If the reaction has stalled, consider increasing the temperature or adding more of the limiting reagent. |
| Inefficient removal during work-up. | 1. Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted 6-aminonicotinic acid. 2. Wash with brine to help remove unreacted benzyl alcohol. |
Problem 2: Formation of N-Benzylated Byproduct
| Symptom | Possible Cause | Troubleshooting Steps |
| A byproduct with a higher molecular weight corresponding to the addition of a benzyl group is observed. | The nucleophilic amino group competes with the carboxylate for the benzylating agent. | 1. When using the benzyl halide method, ensure the carboxylic acid is fully deprotonated by the base before the addition of the benzyl halide. This can be achieved by stirring the 6-aminonicotinic acid with the base for a period before adding the benzylating agent. 2. Consider using a protecting group for the amino function if N-benzylation is a persistent issue, although this adds extra steps to the synthesis. |
Problem 3: Oily or Discolored Product
| Symptom | Possible Cause | Troubleshooting Steps |
| The final product is a dark-colored oil instead of a solid. | Residual solvent or colored impurities from starting material degradation. | 1. Ensure all solvents are thoroughly removed under high vacuum. 2. If the product remains oily, further purification by silica gel column chromatography is recommended. 3. Attempt to crystallize the purified product from a suitable solvent mixture. |
| Reaction conditions were too harsh, leading to decomposition. | 1. Lower the reaction temperature. 2. Avoid highly reactive intermediates like acid chlorides if possible.[1] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Benzyl Bromide
This protocol is adapted from methods for synthesizing similar benzyl aminonicotinate derivatives.
Materials:
-
6-Aminonicotinic acid
-
Benzyl bromide
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Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 6-aminonicotinic acid (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
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Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture or by silica gel column chromatography.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A logical diagram for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Troubleshooting Low Yield in Benzyl 6-aminonicotinate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of Benzyl 6-aminonicotinate. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to directly address common issues leading to low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Formation
Q: My reaction yield for this compound is consistently low or I'm observing no product formation. What are the primary causes and how can I troubleshoot this?
A: Low to no product formation in the synthesis of this compound can stem from several factors, primarily related to the choice of synthesis route. The two most common approaches are direct esterification of 6-aminonicotinic acid with benzyl alcohol and the reaction of a 6-aminonicotinate salt with a benzyl halide.
Troubleshooting Steps:
-
Assess Starting Material Purity: Impurities in the 6-aminonicotinic acid can inhibit the reaction. Consider recrystallizing the starting material before use. A common impurity that can cause side reactions is isocinchomeronic acid, which can form a diester byproduct.[1]
-
Method Selection and Optimization:
-
Fischer Esterification (Acid-Catalyzed): This method, involving heating 6-aminonicotinic acid and benzyl alcohol with a strong acid catalyst (e.g., H₂SO₄), can suffer from low yields due to the protonation of the pyridine nitrogen, which deactivates the ring.[1] To drive the equilibrium towards the product, use a large excess of benzyl alcohol and ensure your acid catalyst is active and used in sufficient quantity.[1]
-
Reaction with Benzyl Halide: A more effective method often involves the reaction of a 6-aminonicotinic acid salt with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in a polar aprotic solvent. This approach has been shown to produce high yields.[2][3] If you are using this method and experiencing low yields, consider the following:
-
-
Reaction Conditions:
-
Temperature: For Fischer esterification, elevated temperatures are required, but excessive heat can lead to decarboxylation of the nicotinic acid, forming 6-aminopyridine as a byproduct.[1] For the benzyl halide method, temperatures around 80°C have been reported to be effective.[2][3]
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to product degradation.[4]
-
-
Moisture Control: Ensure all reagents and glassware are dry, as water can hydrolyze the ester product, especially under acidic or basic conditions.
Issue 2: Presence of Significant Impurities in the Crude Product
Q: I've managed to synthesize this compound, but the crude product is highly impure. What are the likely side reactions and how can I minimize them?
A: The formation of impurities is a common issue. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Solutions:
-
Decarboxylation: At high temperatures, 6-aminonicotinic acid can decarboxylate.
-
Solution: Reduce the reaction temperature and shorten the reaction time.[1] Monitor the reaction closely to stop it once the starting material is consumed.
-
-
N-Alkylation: While less common in Fischer esterification due to the protonated pyridine nitrogen, N-benzylation can occur, especially when using benzyl halides.
-
Solution: Carefully control the stoichiometry of the benzyl halide and the reaction temperature.
-
-
Diester Formation: If the starting 6-aminonicotinic acid is contaminated with isocinchomeronic acid, a diester byproduct can form.[1]
-
Solution: Purify the starting material by recrystallization before the esterification reaction.[1]
-
-
Unreacted Starting Materials: Incomplete conversion is a common source of impurities.
-
Solution: For esterification, use an excess of benzyl alcohol. For reactions with benzyl halides, ensure efficient stirring and adequate reaction time.
-
Issue 3: Difficulty in Purifying the Final Product
Q: What are the most effective methods for purifying this compound?
A: Purification can be challenging due to the basicity of the pyridine nitrogen and the potential for similar polarities between the product and byproducts.
Recommended Purification Strategies:
-
Aqueous Wash: Before chromatographic purification, it is often beneficial to perform an aqueous workup.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating this compound from impurities.[2]
-
A common eluent system is a mixture of hexane and ethyl acetate.[2] The optimal ratio should be determined by TLC analysis.
-
-
Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step to obtain a high-purity material.[6] Suitable solvent systems can be determined through small-scale trials.
Quantitative Data Summary
The following table summarizes yields reported in the literature for different synthetic approaches to aminonicotinate esters. Note that direct synthesis of this compound might have varying results, but these examples provide a useful comparison of methodologies.
| Method | Substrate | Reagents | Solvent | Yield | Reference |
| Reaction with Benzyl Halide Derivative | 2-Amino-6-methyl nicotinic acid | 4-Phenoxybenzyl chloride, Potassium carbonate | DMF | 96% | [2] |
| Reaction with Benzyl Halide Derivative (prepared in situ) | 2-Amino-6-methyl nicotinic acid | 4-Phenoxybenzyl alcohol, Thionyl chloride, K₂CO₃ | Acetonitrile | 91% | [3] |
| Fischer Esterification (related compound) | Nicotinic acid | Methanol, Sulfuric acid | Methanol | ~79% | [7] |
| Acid Chloride Formation followed by Esterification | 2-Amino-6-methyl nicotinic acid | Thionyl chloride, 4-Phenoxybenzyl alcohol, Triethylamine | THF | 18% | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Benzyl Bromide
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-aminonicotinic acid (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagent: Add benzyl bromide (1.1 equivalents) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and stir for 2-4 hours, monitoring the progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Protocol 2: Fischer Esterification of 6-aminonicotinic Acid
-
Reaction Setup: To a round-bottom flask, add 6-aminonicotinic acid (1 equivalent) and a significant excess of benzyl alcohol (5-10 equivalents).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise with cooling.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring by TLC.
-
Workup: Cool the reaction mixture and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate.
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Common side reactions in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. EP3088391A1 - Method for producing benzyl ester 2-aminonicotinate derivative - Google Patents [patents.google.com]
- 3. TWI542578B - Preparation of Benzyl Nicotinic Acid Benzyl Ester Derivatives - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]
Optimization of reaction conditions for Benzyl 6-aminonicotinate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 6-aminonicotinate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inefficient activation of 6-aminonicotinic acid: The carboxylic acid may not be effectively converted to a more reactive intermediate (e.g., acid chloride). | - Acid Chloride Formation: If using thionyl chloride (SOCl₂), ensure it is fresh and the reaction is performed under anhydrous conditions. Consider extending the reaction time or slightly increasing the temperature (e.g., to 85°C) to ensure complete conversion.[1] - Alternative Activating Agents: Explore other activating agents like oxalyl chloride or using coupling agents such as DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like DMAP (4-Dimethylaminopyridine). |
| Incomplete reaction of the benzyl halide: The reaction between the 6-aminonicotinate salt and benzyl halide may be slow or incomplete. | - Choice of Base and Solvent: Ensure an appropriate base and solvent combination is used. Potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a common choice.[1][2][3] - Reaction Temperature: The reaction temperature can significantly impact the yield. Studies have shown that yields can vary with temperature, with optimal results sometimes observed at elevated temperatures, such as 80°C to reflux.[2][3] However, it's crucial to monitor for potential side reactions at higher temperatures. | |
| Decomposition of reactants or product: The starting materials or the final product might be unstable under the reaction conditions. | - Temperature Control: Avoid excessively high temperatures, which can lead to decomposition. For instance, when forming the acid chloride with thionyl chloride, temperatures around 85°C have been used, but higher temperatures might cause decomposition.[1] - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if sensitive functional groups are present. | |
| Presence of Impurities | Unreacted starting materials: Incomplete conversion of 6-aminonicotinic acid or benzyl alcohol/halide. | - Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. - Stoichiometry: Adjust the stoichiometry of the reactants. A slight excess of the benzylating agent might be necessary to drive the reaction to completion, but a large excess can complicate purification. |
| Side-products from competing reactions: Potential side reactions include N-benzylation of the amino group or dialkylation. | - Choice of Base: The choice and amount of base can influence side reactions. A milder base or careful control of stoichiometry might be necessary. - Purification: Employ appropriate purification techniques. Silica gel column chromatography is often effective in separating the desired product from impurities.[4] Recrystallization can also be used to obtain a high-purity product.[5] | |
| Hydrolysis of the ester product: The ester can hydrolyze back to the carboxylic acid, especially during workup. | - Anhydrous Conditions: Maintain anhydrous conditions throughout the reaction and workup until the final aqueous quench. - Neutral or Slightly Basic Workup: During the workup, avoid strongly acidic or basic conditions that could promote ester hydrolysis. | |
| Reaction Fails to Proceed | Poor quality of reagents: Degradation or impurity of starting materials or reagents. | - Reagent Purity: Use high-purity, dry solvents and fresh reagents. Thionyl chloride, for instance, is sensitive to moisture. - Characterization of Starting Materials: Verify the identity and purity of the 6-aminonicotinic acid and benzylating agent before starting the reaction. |
| Inappropriate reaction conditions: Incorrect temperature, solvent, or base for the chosen synthetic route. | - Literature Review: Carefully review established protocols for similar esterifications. The choice of solvent can be critical; polar aprotic solvents like DMF, acetonitrile, or dichloromethane are commonly used.[1][6] - Systematic Optimization: If the reaction is not working, consider a systematic optimization of reaction parameters (temperature, concentration, base, solvent) on a small scale. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: Two primary methods are commonly employed:
-
Acid Chloride Formation followed by Esterification: 6-aminonicotinic acid is first reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acid chloride. This reactive intermediate is then treated with benzyl alcohol in the presence of a base (e.g., triethylamine) to yield the benzyl ester.[1]
-
Direct Esterification with a Benzyl Halide: 6-aminonicotinic acid is deprotonated with a base (e.g., potassium carbonate) to form the carboxylate salt. This salt then reacts with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in a polar aprotic solvent like DMF to form the ester.[1]
Q2: How do I choose the right solvent for the reaction?
A2: The choice of solvent depends on the synthetic route.
-
For reactions involving the formation of a 6-aminonicotinate salt and subsequent reaction with a benzyl halide, polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally preferred.[1][6] These solvents effectively dissolve the reactants and facilitate the nucleophilic substitution reaction.
-
For reactions proceeding through an acid chloride intermediate, chlorinated solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often suitable.[1]
Q3: What is the optimal temperature for the synthesis?
A3: The optimal temperature is reaction-dependent.
-
The formation of the acid chloride using thionyl chloride is often performed at elevated temperatures, for example, 85°C.[1]
-
The subsequent esterification with benzyl alcohol can often be carried out at room temperature.[1]
-
The direct reaction of the 6-aminonicotinate salt with a benzyl halide may require heating, with temperatures ranging from 80°C to reflux, to achieve a reasonable reaction rate and yield.[2][3] It is advisable to monitor the reaction progress to avoid product degradation at higher temperatures.
Q4: How can I purify the final product?
A4: Common purification methods for this compound include:
-
Crystallization: The crude product can often be purified by crystallization from a suitable solvent or solvent mixture. This method is effective for removing small amounts of impurities.
-
Silica Gel Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and side products. A mixture of hexane and ethyl acetate is a common eluent system.[4]
-
Aqueous Workup: After the reaction is complete, an aqueous workup is typically performed to remove inorganic salts and water-soluble impurities. This often involves partitioning the product into an organic solvent, washing with water or brine, and then drying the organic layer.
Q5: What are the key safety precautions to consider during the synthesis?
A5:
-
Thionyl Chloride: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Solvents: Many organic solvents are flammable and may have toxic properties. Avoid open flames and ensure adequate ventilation.
-
Bases: Handle strong bases with care, as they can be corrosive.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzyl Nicotinate Derivative Synthesis
| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Acid Chloride | 2-Amino-6-methyl nicotinic acid | 1. SOCl₂ 2. 4-Phenoxybenzyl alcohol, Triethylamine | 1. - 2. THF | 1. 85 2. Room Temp | 1. 1 2. 1 | - | - | [1] |
| Benzyl Halide | 2-Amino-6-methyl nicotinic acid | 4-Phenoxybenzyl alcohol, SOCl₂, Potassium carbonate | DMF | 80 | 2 | 91 | 98.5 | [1][6] |
| Benzyl Halide | 2-Amino-6-methyl nicotinic acid | 4-Phenylmethyl benzyl alcohol, SOCl₂, Potassium carbonate | DMF | 80 | 2 | 91 | 98.3 | [1][6] |
| Benzyl Halide | 2-Amino-6-methyl nicotinic acid | 4-(2-Pyridyloxy)benzyl alcohol, SOCl₂, Potassium carbonate | DMF | 80 | 2 | 91 | 98.5 | [1][6] |
| Benzyl Halide | 2-Amino-6-methyl nicotinic acid | 4-Phenoxybenzyl alcohol, SOCl₂, Potassium carbonate | Acetonitrile | Reflux | 16 | 91 | 98.9 | [6] |
Note: The data presented is for structurally related compounds and serves as a guideline for the synthesis of this compound.
Experimental Protocols
Method 1: Synthesis via Acid Chloride Intermediate
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-aminonicotinic acid in an excess of thionyl chloride (e.g., 5-10 equivalents).
-
Heat the mixture to 85°C and stir for 1 hour.[1] The reaction mixture may turn brown.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
Esterification: Cool the residue to room temperature and dissolve it in an anhydrous solvent such as tetrahydrofuran (THF).
-
In a separate flask, dissolve benzyl alcohol (1.0-1.2 equivalents) and triethylamine (1.5-2.0 equivalents) in THF.
-
Slowly add the solution of benzyl alcohol and triethylamine to the acid chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Workup: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Method 2: Synthesis via Direct Esterification with Benzyl Halide
-
Salt Formation: Suspend 6-aminonicotinic acid in N,N-dimethylformamide (DMF).
-
Add potassium carbonate (1.5-2.0 equivalents) to the suspension and stir at 40°C for 30 minutes.[1]
-
Esterification: In a separate flask, prepare a solution of the benzyl halide (e.g., benzyl bromide or benzyl chloride, 1.0-1.2 equivalents) in DMF.
-
Add the benzyl halide solution dropwise to the suspension of the 6-aminonicotinate salt.
-
Heat the reaction mixture to 80°C and stir for 2-16 hours, monitoring the progress by TLC.[1]
-
Workup: Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Stir the mixture for 10-20 minutes.
-
Collect the precipitated crystals by filtration, wash with water, and dry under vacuum to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography if necessary.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Troubleshooting low yield in synthesis.
References
- 1. EP3088391A1 - Method for producing benzyl ester 2-aminonicotinate derivative - Google Patents [patents.google.com]
- 2. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents [patents.google.com]
- 3. CA1167852A - Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid - Google Patents [patents.google.com]
- 4. Benzyl nicotinate synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. TWI542578B - Preparation of Benzyl Nicotinic Acid Benzyl Ester Derivatives - Google Patents [patents.google.com]
Stability and degradation of Benzyl 6-aminonicotinate under acidic/basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Benzyl 6-aminonicotinate under acidic and basic conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic and basic solutions?
A1: Based on studies of the closely related compound benzyl nicotinate, this compound is expected to be relatively stable in acidic conditions (pH 2.0-3.0) and undergo hydroxide ion-catalyzed hydrolysis under neutral to basic conditions (pH 7.4-10.0).[1][2] The degradation is likely to follow pseudo-first-order kinetics.[1][2] The presence of the 6-amino group may influence the exact stability profile compared to benzyl nicotinate.
Q2: What are the likely degradation products of this compound under hydrolytic stress?
A2: The primary degradation pathway for this compound under both acidic and basic hydrolysis is the cleavage of the ester bond. This will result in the formation of 6-aminonicotinic acid and benzyl alcohol.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[1][2][3] This method should be able to separate the parent compound from its degradation products. UV detection is a suitable method for quantitation.[4]
Q4: What are the typical conditions for a forced degradation study of this compound?
A4: Forced degradation studies, also known as stress testing, are essential to understand the chemical stability of a molecule.[5] For this compound, this would typically involve exposing a solution of the compound to various stress conditions, including:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature, with heating to 50-60°C if no degradation is observed.[6]
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature, with heating to 50-60°C if necessary.[6]
-
Oxidative Degradation: 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heating the solid drug substance at 40-80°C.[6]
-
Photolytic Degradation: Exposing the solution to a combination of UV and visible light.[6]
Q5: What is a reasonable target for degradation in a forced degradation study?
A5: The goal of a forced degradation study is to achieve 5-20% degradation of the drug substance.[6] Degradation of more than 20% may lead to the formation of secondary degradation products that are not relevant to normal storage conditions and should be investigated.[6][7]
Troubleshooting Guides
Problem 1: No degradation is observed under acidic or basic conditions.
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Possible Cause: The stress conditions are not stringent enough.
-
Solution: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M), increase the temperature (e.g., to 50-80°C), or extend the duration of the experiment.[6] For compounds poorly soluble in water, the use of a co-solvent may be necessary.[5]
Problem 2: The compound degrades too quickly, making it difficult to follow the kinetics.
-
Possible Cause: The stress conditions are too harsh.
-
Solution: Decrease the concentration of the acid or base, lower the temperature, or take more frequent time points at the beginning of the experiment.
Problem 3: The HPLC chromatogram shows poor separation between the parent peak and degradation product peaks.
-
Possible Cause: The HPLC method is not optimized.
-
Solution: Adjust the mobile phase composition (e.g., the ratio of organic solvent to buffer), change the pH of the mobile phase, or try a different column chemistry. Method development will be necessary to achieve a stability-indicating method.
Problem 4: Extraneous peaks are observed in the chromatogram.
-
Possible Cause 1: Impurities in the starting material.
-
Solution 1: Analyze a sample of the starting material before initiating the degradation study to identify any pre-existing impurities.
-
Possible Cause 2: Interaction with the container or buffer components.
-
Solution 2: Run a blank experiment with only the vehicle (e.g., buffer and co-solvent) under the same stress conditions to identify any peaks not related to the drug substance.
Data Presentation
The following table summarizes the degradation kinetics of the analogous compound, benzyl nicotinate, in aqueous solution at 50°C. This data can be used as a reference for designing experiments with this compound.
| pH | Rate Constant (k) at 50°C (min⁻¹) | Half-life (t½) at 50°C (min) |
| 7.40 | 0.0007 | 990 |
| 9.04 | 0.0079 | 88 |
| 10.0 | Not explicitly stated, but degradation is faster than at pH 9.04 |
Data extracted from "Degradation kinetics of benzyl nicotinate in aqueous solution".[1] The study noted no degradation at pH 2.0-3.0.[1]
Experimental Protocols
Protocol: Forced Hydrolysis of this compound
1. Objective: To determine the stability of this compound under acidic and basic conditions.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (for HPLC mobile phase)
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Volumetric flasks
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Pipettes
-
HPLC system with UV detector
-
pH meter
-
Water bath or oven
3. Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
Transfer a known volume of the stock solution to a volumetric flask and dilute with 0.1 M HCl to a final concentration of about 100 µg/mL.
-
Store the solution at room temperature.
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
If no significant degradation is observed, repeat the experiment using 1 M HCl and/or heating the solution to 50-60°C.
-
-
Basic Hydrolysis:
-
Transfer a known volume of the stock solution to a volumetric flask and dilute with 0.1 M NaOH to a final concentration of about 100 µg/mL.
-
Store the solution at room temperature.
-
Withdraw aliquots at specified time intervals.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
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If degradation is too rapid, consider lowering the temperature or using a lower concentration of NaOH. If it is too slow, use 1 M NaOH and/or heat the solution.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound and the increase in the peak areas of any degradation products.
-
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
If the degradation follows first-order kinetics, plot the natural logarithm of the remaining concentration versus time. The slope of the line will be the negative of the rate constant (k).
Visualizations
References
- 1. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation kinetics of benzyl nicotinate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Potential side reactions of the benzyl ester group during synthesis.
Welcome to the technical support center for the benzyl (Bn) ester protecting group. This guide provides troubleshooting for common side reactions and challenges encountered during the synthesis and deprotection of benzyl esters.
Frequently Asked Questions (FAQs)
Q1: My benzyl ester deprotection via hydrogenolysis is slow or incomplete. What are the common causes and solutions?
A1: Sluggish or incomplete hydrogenolysis is a frequent issue. The primary causes are related to catalyst activity, reaction conditions, and substrate properties.
Potential Causes:
-
Catalyst Inactivity: The palladium (Pd) catalyst may be old, of poor quality, or poisoned.[1] Catalyst poisons often include sulfur (e.g., from thiols, thioethers) or nitrogen-containing compounds (e.g., some amines, pyridines).[1][2]
-
Poor Substrate Solubility: The benzyl ester may not be fully dissolved in the chosen solvent, limiting its interaction with the heterogeneous catalyst.[1]
-
Mass Transfer Limitations: Inefficient stirring or agitation can lead to poor mixing of the substrate, hydrogen, and the catalyst surface, slowing down the reaction rate.[1][2]
-
Steric Hindrance: A sterically hindered ester group can make it difficult for the substrate to access the active sites of the catalyst.
Troubleshooting Solutions:
-
Catalyst Management: Use fresh, high-quality Pd/C. If poisoning is suspected, purify the starting material. For difficult substrates, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be effective.[1][3]
-
Solvent Optimization: Ensure the substrate is fully soluble. Common solvents for hydrogenolysis include ethanol, methanol, and ethyl acetate.[3] Co-solvents like THF may also improve solubility.[1]
-
Improve Mixing: Use vigorous stirring or mechanical agitation to ensure the reaction mixture is homogeneous.[1]
-
Increase Pressure/Temperature: For less reactive substrates, increasing the hydrogen pressure or reaction temperature can improve the reaction rate.[3]
-
Use a Hydrogen Donor (Transfer Hydrogenolysis): As an alternative to H₂ gas, a hydrogen donor like ammonium formate, formic acid, or 1,4-cyclohexadiene can be used.[2][3] This method is often milder and can be more selective.[3]
Q2: I'm observing the reduction of other functional groups in my molecule during benzyl ester hydrogenolysis. How can I improve chemoselectivity?
A2: Hydrogenolysis is a powerful reductive method that can also affect other functional groups like alkenes, alkynes, Cbz groups, and azides.[2][4]
Strategies for Improving Chemoselectivity:
-
Catalytic Transfer Hydrogenolysis (CTH): Using a hydrogen donor like 1,4-cyclohexadiene instead of H₂ gas can sometimes offer better selectivity.[2]
-
Catalyst Inhibition: In some specific cases, additives can be used to selectively inhibit the hydrogenolysis of one group over another. For example, ammonia, pyridine, and ammonium acetate have been shown to inhibit the cleavage of benzyl ethers while allowing for the reduction of olefins, Cbz groups, and benzyl esters.[5][6]
-
Alternative Cleavage Methods: If hydrogenolysis is not compatible with your substrate, consider other deprotection methods. Benzyl esters can also be cleaved under strong acidic conditions or by using certain Lewis acids like SnCl₄.[5][7]
Q3: Can my benzyl ester be unintentionally cleaved during other reaction steps? What is its general stability?
A3: The benzyl ester group is generally stable to a wide range of conditions, which is why it's a popular protecting group.[8] However, it is not completely inert.
Stability Profile:
-
Acid Stability: Benzyl esters are relatively stable to mild acidic conditions but can be cleaved by very strong acids (e.g., neat TFA, HBr).[1][4][5] They are generally more stable to acid than t-butyl esters.[1]
-
Base Stability: The group is stable towards both aqueous and anhydrous bases.[8]
-
Reductive Conditions: Besides catalytic hydrogenolysis, benzyl esters can be cleaved by dissolving metal reductions, such as Na/NH₃(l) (Birch reduction conditions).[4][8]
-
Oxidative Conditions: Benzyl esters are generally stable to many oxidizing agents, but strong oxidation can sometimes affect the benzyl group.
Q4: Are there orthogonal strategies for cleaving a benzyl ester in the presence of other esters or protecting groups?
A4: Yes, orthogonal protection is a key advantage of using benzyl esters.
Common Orthogonal Pairs:
-
Benzyl vs. t-Butyl Esters: This is a classic orthogonal pair. Benzyl esters are removed by hydrogenolysis, while t-butyl esters are stable under these conditions. Conversely, t-butyl esters are cleaved by moderate acids (like TFA), under which benzyl esters are generally more stable.[1]
-
Benzyl vs. Methyl/Ethyl Esters: Benzyl esters can be selectively cleaved by hydrogenolysis in the presence of simple alkyl esters like methyl or ethyl esters, which are stable to these conditions.[6]
-
Benzyl Esters vs. Benzyl Ethers: While both can be cleaved by hydrogenolysis, benzyl ethers are often more robust. It is possible to selectively cleave a benzyl ester in the presence of a benzyl ether using specific catalysts like nickel boride.[6]
Troubleshooting Guides
Guide 1: Diagnosing and Solving Incomplete Hydrogenolysis
This guide provides a systematic workflow for troubleshooting failed or slow debenzylation reactions.
Caption: Troubleshooting workflow for incomplete hydrogenolysis.
Guide 2: Selecting a Deprotection Method
This decision tree helps in selecting an appropriate deprotection method based on the functional groups present in the molecule.
Caption: Decision tree for choosing a benzyl ester deprotection strategy.
Quantitative Data Summary
Table 1: Relative Solvent Efficiency in Pd/C Debenzylation
This table summarizes the general efficiency of common solvents for the hydrogenolysis of benzyl groups. Actual rates can be substrate-dependent.
| Solvent | Relative Rate | Reference |
| Ethanol | +++ (High) | [3] |
| Methanol | ++ (Medium-High) | [3] |
| Ethyl Acetate | ++ (Medium-High) | [3] |
| Toluene | + (Low) | [3] |
Key Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenolysis
This protocol describes a standard procedure for benzyl ester deprotection using hydrogen gas and a palladium catalyst.
Materials:
-
Benzyl ester substrate
-
10% Palladium on carbon (Pd/C), 10 mol%
-
Solvent (e.g., Ethanol or Methanol)
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Inert filtering aid (e.g., Celite®)
Procedure:
-
Dissolve the benzyl ester substrate in the chosen solvent (e.g., 10-20 mL ethanol per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.[3]
-
Carefully add 10% Pd/C (10 mol% relative to the substrate) to the solution.[3]
-
Seal the flask and purge the system with nitrogen or argon, followed by vacuum.
-
Introduce hydrogen gas into the flask (typically via a balloon for atmospheric pressure reactions).[3]
-
Stir the reaction mixture vigorously at room temperature.[3]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[3]
-
Wash the filter cake with a small amount of the reaction solvent.[3]
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude carboxylic acid. The product can then be purified as needed.
Protocol 2: General Procedure for Catalytic Transfer Hydrogenolysis (CTH)
This protocol provides an alternative to using hydrogen gas, employing a hydrogen donor instead.
Materials:
-
Benzyl ester substrate
-
10% Palladium on carbon (Pd/C), 10-20% by weight
-
Ammonium formate (HCOONH₄), 5.0 equivalents
-
Methanol
-
Inert filtering aid (e.g., Celite®)
Procedure:
-
To a stirred suspension of the benzyl ester substrate in anhydrous methanol, carefully add 10% Pd/C (10-20% by weight of the substrate).[3]
-
In one portion, add ammonium formate (5.0 eq) to the mixture.[3]
-
Heat the reaction mixture to reflux.[3]
-
Monitor the reaction for completion by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.[3]
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.[3]
-
Combine the filtrates and concentrate under reduced pressure.[3]
-
The crude product can be purified by standard methods such as recrystallization or chromatography.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Benzyl Esters [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Purification of Benzyl 6-aminonicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of Benzyl 6-aminonicotinate.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | - Incomplete reaction. - Loss of product during aqueous washes due to some water solubility. - Product remains in the mother liquor after recrystallization. - Inefficient elution from the silica gel column. | - Monitor the reaction progress by TLC to ensure completion. - Saturate the aqueous wash solutions with NaCl (brine) to reduce the solubility of the organic product. - Cool the recrystallization mixture for a sufficient amount of time, possibly in an ice bath or refrigerator, to maximize crystal formation. - Optimize the solvent system for column chromatography by gradually increasing the polarity. |
| Product is an Oil or Fails to Crystallize | - Presence of impurities, such as unreacted benzyl alcohol or side-products, which can inhibit crystallization. - Residual solvent remaining in the product. | - Purify the crude product by silica gel column chromatography prior to recrystallization. - Attempt recrystallization from a different solvent system. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. - Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent. |
| Discolored Final Product (Yellow or Brown) | - Presence of oxidized impurities. - Degradation of the product during purification, possibly due to prolonged heating or exposure to acid/base. | - Treat a solution of the crude product with activated charcoal before filtration and recrystallization. - Purify by column chromatography, as colored impurities may have different retention times. - Avoid excessive heating during recrystallization and concentrate solutions at reduced pressure. |
| Presence of Starting Materials in the Final Product | - Unreacted 6-Aminonicotinic Acid: Incomplete reaction or insufficient removal during workup. - Unreacted Benzyl Alcohol: Use of a large excess in the reaction. | - For 6-Aminonicotinic Acid: Wash the organic layer with a mild aqueous base, such as saturated sodium bicarbonate solution, to extract the acidic starting material. - For Benzyl Alcohol: Wash the organic layer with water or brine. For persistent contamination, purification by column chromatography is highly effective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The most frequent impurities are the starting materials: unreacted 6-aminonicotinic acid and benzyl alcohol. Side products from the coupling reaction can also be present, for instance, N,N'-dicyclohexylurea if DCC is used as a coupling agent. Hydrolysis of the ester back to 6-aminonicotinic acid is also a possibility if the product is exposed to acidic or basic conditions for a prolonged period, especially in the presence of water.
Q2: My TLC analysis shows multiple spots after the reaction. How do I best approach the purification?
A2: A multi-step purification strategy is recommended. First, perform an aqueous workup with a mild base (e.g., NaHCO₃ solution) to remove unreacted 6-aminonicotinic acid. Follow this with washes with water and brine to remove water-soluble impurities and excess benzyl alcohol. After drying the organic phase, a primary purification by silica gel column chromatography is advisable to separate the product from less polar and more polar impurities. Finally, recrystallization of the fractions containing the pure product can be performed to obtain highly pure this compound.
Q3: Which solvent system is best for the column chromatography of this compound?
A3: A common and effective solvent system for the purification of benzyl esters of nicotinic acid derivatives on silica gel is a gradient of hexane and ethyl acetate. Based on protocols for similar compounds, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the proportion of ethyl acetate is a good strategy. A ratio of 2:1 hexane:ethyl acetate has been reported for a related compound and can be a good starting point for elution of the desired product.
Q4: I am having trouble with the recrystallization of my product. Can you suggest a suitable solvent?
A4: Finding the ideal recrystallization solvent often requires some experimentation. Good single-solvent candidates are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, such as ethanol or isopropanol. Mixed solvent systems are also very effective. A common approach is to dissolve the compound in a small amount of a solvent in which it is highly soluble (e.g., ethyl acetate or acetone) and then gradually add a non-solvent in which it is poorly soluble (e.g., hexane or heptane) until the solution becomes turbid. Gentle warming to redissolve the solid followed by slow cooling should yield crystals.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound should be assessed using multiple analytical techniques. Thin-layer chromatography (TLC) provides a quick check for the presence of impurities. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. The identity and structural integrity of the compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | 95-99% | 70-90% | Simple, cost-effective, good for removing minor impurities. | Can result in significant product loss in the mother liquor; may not be effective for removing impurities with similar solubility. |
| Silica Gel Column Chromatography | >98% | 60-85% | Highly effective for separating compounds with different polarities. | More time-consuming and requires larger volumes of solvent; potential for product loss on the column. |
| Acid-Base Extraction | N/A (pre-purification) | >95% | Excellent for removing acidic or basic impurities. | Not effective for neutral impurities; risk of emulsion formation. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Recrystallization
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (10-20 mL per gram of crude material).
-
Acidic Wash (Optional): If unreacted basic starting materials are suspected, wash the organic solution with 1 M HCl (2 x 20 mL).
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove unreacted 6-aminonicotinic acid.
-
Brine Wash: Wash the organic layer with brine (1 x 30 mL) to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture).
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully load the dried silica gel containing the sample onto the top of the prepared column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexane or 5% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualization
Diagram 1: Synthesis of this compound
Caption: Synthesis of this compound from 6-Aminonicotinic Acid and Benzyl Alcohol.
Diagram 2: General Purification Workflow
Caption: A typical experimental workflow for the purification of this compound.
Diagram 3: Troubleshooting Logic for Product Crystallization
Caption: Troubleshooting logic for addressing issues with product crystallization.
Technical Support Center: Purification of Crude Benzyl 6-aminonicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Benzyl 6-aminonicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route employed. The most common impurities include:
-
Unreacted Starting Materials:
-
6-Aminonicotinic acid
-
Benzyl alcohol
-
-
Reagents and Catalysts:
-
Coupling agents (e.g., DCC, EDC) and their by-products (e.g., DCU)
-
Bases (e.g., triethylamine, pyridine, potassium carbonate)
-
Residual solvents (e.g., DMF, THF, dichloromethane)
-
-
Side-Reaction Products:
-
Products of self-condensation of 6-aminonicotinic acid.
-
Dibenzyl ether, formed from the dehydration of benzyl alcohol.
-
-
Degradation Products:
-
Hydrolysis of the ester bond back to 6-aminonicotinic acid and benzyl alcohol can occur in the presence of acid or base and water.
-
Oxidation or other degradation of the aminopyridine ring. Potential degradation products of the related 6-aminonicotinic acid include 6-hydroxynicotinic acid and 6-chloronicotinic acid.
-
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for the purification of crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. Often, a combination of an aqueous workup followed by either recrystallization or chromatography is employed for optimal results.
Q3: How can I monitor the progress of the purification?
A3: The purity of the fractions during purification can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The spots can be visualized under UV light (254 nm). High-Performance Liquid Chromatography (HPLC) can be used for more quantitative purity analysis.
Q4: My final product is an oil and will not crystallize. What should I do?
A4: The oily nature of the product is likely due to the presence of residual solvents or other impurities that inhibit crystallization. Ensure all solvents are removed under high vacuum. If it remains an oil, further purification by column chromatography is recommended. After chromatography, attempt crystallization from a different solvent system. Seeding with a small crystal of pure product, if available, can also induce crystallization.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Product loss during aqueous workup. | Minimize the number of extraction steps. Ensure the pH of the aqueous layer is appropriate to prevent the product from partitioning into it. Back-extract the aqueous layers with a fresh portion of the organic solvent. |
| Incomplete precipitation/crystallization. | Ensure the solution is sufficiently concentrated before inducing crystallization. Cool the solution slowly to allow for maximum crystal formation. Try adding an anti-solvent (a solvent in which the product is insoluble) to promote precipitation. |
| Co-elution of product and impurities during column chromatography. | Optimize the solvent system for better separation. A shallower gradient or isocratic elution with a less polar solvent system might improve resolution. Ensure proper column packing to avoid channeling. |
| Product degradation during purification. | Avoid prolonged exposure to high temperatures or strong acids/bases. Use a milder purification technique if degradation is suspected. |
Issue 2: Product Contaminated with Starting Materials
| Impurity | Troubleshooting Steps |
| 6-Aminonicotinic Acid | Perform an aqueous wash of the organic solution of the crude product with a mild base such as a saturated sodium bicarbonate solution. The acidic starting material will be converted to its salt and partition into the aqueous layer. Repeat the wash if necessary. |
| Benzyl Alcohol | Wash the organic layer with water or brine to remove excess benzyl alcohol. For more stubborn contamination, column chromatography is the most effective method. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on methods for similar benzyl esters and aims to remove unreacted starting materials and other polar or non-polar impurities.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate or sodium sulfate
-
Filter paper
-
Büchner funnel and flask
-
Heating mantle or water bath
-
Ice bath
Procedure:
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of warm ethyl acetate.
-
Drying (Optional): If water is present, add a small amount of anhydrous magnesium sulfate or sodium sulfate, stir for 15 minutes, and filter to remove the drying agent.
-
Crystallization: Slowly add hexane to the ethyl acetate solution at room temperature until the solution becomes slightly turbid.
-
Heating: Gently warm the mixture until the solution becomes clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath or refrigerator for at least one hour.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane or a cold mixture of hexane and ethyl acetate.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Quantitative Data (Illustrative Example):
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Brownish solid | Off-white crystalline solid |
| Purity (by HPLC) | ~85% | >98% |
| Yield | - | ~80-90% |
Protocol 2: Purification by Silica Gel Column Chromatography
This method is effective for removing impurities with different polarities from the desired product.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the glass column. Allow the silica to settle, and then drain the excess hexane, ensuring the top of the silica bed does not run dry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and then evaporating the solvent. Load the concentrated sample or the silica-adsorbed sample onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent mixture, such as 9:1 hexane:ethyl acetate.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., 8:2, 7:3 hexane:ethyl acetate). The optimal gradient will depend on the separation observed by TLC.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the pure fractions containing the this compound and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Quantitative Data (Illustrative Example):
| Parameter | Before Chromatography | After Chromatography |
| Appearance | Dark oil | White solid |
| Purity (by HPLC) | ~70% | >99% |
| Yield | - | ~70-85% |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Decision tree for selecting a purification method.
Preventing hydrolysis of Benzyl 6-aminonicotinate during workup
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the hydrolysis of Benzyl 6-aminonicotinate during experimental workup.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound, focusing on the prevention of unwanted hydrolysis.
Q1: What is this compound, and why is it susceptible to hydrolysis?
This compound is an organic compound featuring a benzyl ester functional group and an amino group on a pyridine ring. The ester linkage is the primary site of vulnerability, as it can be cleaved by both acid- and base-catalyzed hydrolysis. The presence of the amino group can further complicate reactions, particularly under acidic conditions where it can be protonated.
Q2: Which workup conditions are most likely to cause hydrolysis of my product?
Hydrolysis is most likely to occur under the following conditions:
-
Strongly Acidic or Basic Washes: Using strong acids (e.g., HCl) or strong bases (e.g., NaOH, K₂CO₃) to neutralize the reaction mixture or remove impurities can readily cleave the ester bond.
-
Elevated Temperatures: Performing aqueous washes or extractions at room temperature or higher can accelerate the rate of hydrolysis. A study on benzyl nicotinate, a related compound, showed that the degradation reaction was significantly faster at 60-70°C compared to room temperature.[1]
-
Prolonged Contact with Aqueous Phases: The longer the compound is in contact with an aqueous solution, the greater the extent of hydrolysis. It is crucial to perform extractions and phase separations efficiently.[1]
-
Excess Water: As a key reactant in hydrolysis, a high concentration of water can drive the equilibrium towards the formation of the hydrolyzed products: 6-aminonicotinic acid and benzyl alcohol.[1]
Q3: How can I detect if this compound has hydrolyzed during workup?
You can detect hydrolysis using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): Hydrolysis will result in the appearance of new, more polar spots on the TLC plate, corresponding to 6-aminonicotinic acid and benzyl alcohol, in addition to the spot for your desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The mass spectrum will show peaks corresponding to the molecular weights of the starting material and the hydrolysis products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra of a hydrolyzed sample will show a decrease in the integration of peaks corresponding to the benzyl group protons and the appearance of a broad carboxylic acid proton signal.
Q4: What is the recommended standard procedure to minimize hydrolysis during an aqueous workup?
A carefully controlled, mild aqueous workup is often sufficient. The key is to neutralize the reaction mixture and remove impurities while minimizing the exposure to harsh conditions.
-
Use Mild Buffers: Instead of strong acids or bases, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) for neutralization.[2] This is typically basic enough to neutralize excess acid without significantly promoting ester hydrolysis.
-
Maintain Low Temperatures: Conduct all aqueous washes using ice-cold solutions and, if possible, keep the separatory funnel in an ice bath.[1]
-
Minimize Contact Time: Perform all extractions and washes quickly to reduce the time the ester is in contact with the aqueous phase.[1]
-
Use a Brine Wash: After the initial washes, wash the organic layer with cold, saturated aqueous NaCl (brine). This helps to remove the bulk of the dissolved water from the organic phase.[1]
-
Thorough Drying: Dry the isolated organic layer with a suitable anhydrous drying agent, such as Na₂SO₄ or MgSO₄, to remove all traces of water before solvent evaporation.[1]
Q5: Is a non-aqueous workup a viable alternative?
Yes, a non-aqueous workup is an excellent strategy to completely avoid hydrolysis. This approach is particularly useful for large-scale preparations or when the compound is found to be exceptionally sensitive.[3] A common non-aqueous workup involves distilling the reaction solvent and then precipitating the product by adding the residue to a non-polar solvent like iced water or hexane.[4]
Q6: Should I consider protecting the amino group?
Protecting the amino group is an effective strategy but adds two steps to your synthesis (protection and deprotection).[5] This is generally considered if other functional groups in the molecule require harsh reaction conditions that the free amino group would not tolerate, or if all other methods to prevent side reactions fail. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[6] For this particular issue of hydrolysis during workup, optimizing the workup conditions is a more direct solution than introducing protecting group chemistry.
Key Factors Influencing Hydrolysis and Preventative Measures
| Factor | Risk Level | Recommended Preventative Measure |
| pH | High | Use mild neutralizing agents like saturated NaHCO₃. Avoid strong acids and bases. |
| Temperature | High | Conduct all aqueous steps in an ice bath and use pre-chilled solutions.[1] |
| Contact Time | High | Perform extractions and phase separations rapidly and without delay.[1] |
| Water Content | High | After aqueous washes, use a brine wash followed by a thorough drying step with an anhydrous salt (e.g., Na₂SO₄).[1] |
Experimental Protocols
Protocol 1: Optimized Mild Aqueous Workup
This protocol is designed for the workup following a typical synthesis of this compound to isolate the product while minimizing hydrolysis.
-
Cool the Reaction: Once the reaction is complete, cool the reaction vessel to room temperature, and then place it in an ice bath for 10-15 minutes.
-
Dilute with Solvent: Dilute the cooled reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel.
-
Neutralization: Add ice-cold, saturated aqueous NaHCO₃ solution in portions. Swirl the funnel gently without the stopper to allow for the initial release of any evolved gas (CO₂). Once the effervescence subsides, stopper the funnel and shake, venting frequently. Continue adding NaHCO₃ solution until gas evolution ceases.
-
Phase Separation: Allow the layers to separate completely and drain the aqueous layer.
-
Brine Wash: Wash the organic layer with one portion of ice-cold saturated aqueous NaCl (brine).[1]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps together.
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the organic solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be further purified by column chromatography or recrystallization as needed.
Protocol 2: Non-Aqueous Precipitation Workup
This protocol, adapted from patent literature, is suitable for reactions performed in a high-boiling polar solvent like N,N-dimethylformamide (DMF).[4]
-
Cool the Reaction: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the bulk of the high-boiling solvent (e.g., 70-90% of the DMF) by distillation under reduced pressure.[4]
-
Precipitation: Add the concentrated residue dropwise into a beaker of vigorously stirred iced water.[4]
-
Crystal Formation: Stir the resulting suspension at room temperature or in an ice bath for 10-30 minutes to allow for complete precipitation of the product.[4]
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the collected solids with cold water and then a non-polar solvent like hexane to aid in drying.
-
Drying: Dry the purified product under vacuum.
Visualizations
Caption: Hydrolysis of this compound under acidic or basic conditions.
Caption: Recommended workflow for a mild aqueous workup to prevent hydrolysis.
Caption: Decision tree for selecting an appropriate workup strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP3088391A1 - Method for producing benzyl ester 2-aminonicotinate derivative - Google Patents [patents.google.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Catalyst selection for optimizing Benzyl 6-aminonicotinate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 6-aminonicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
There are two main synthetic strategies for the synthesis of this compound:
-
Route 1: Direct Esterification. This approach involves the direct reaction of 6-aminonicotinic acid with benzyl alcohol or a benzyl halide. This can be achieved under acidic (Fischer esterification) or basic conditions.
-
Route 2: Amination of a Benzyl 6-halonicotinate Precursor. This two-step route requires the initial synthesis of a Benzyl 6-halonicotinate (e.g., chloro- or bromo- derivative) followed by a catalytic amination reaction, such as the Buchwald-Hartwig amination.
Q2: Which catalyst system is recommended for the direct esterification of 6-aminonicotinic acid with benzyl alcohol?
The choice of catalyst depends on the specific reaction conditions. For base-catalyzed esterification, a common approach involves the use of an alkali carbonate, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures.[1][2][3][4] Acid-catalyzed Fischer esterification can also be employed, typically using a strong acid catalyst like sulfuric acid or a solid acid catalyst.[5][6]
Q3: What are the key considerations for a successful Buchwald-Hartwig amination to synthesize this compound?
A successful Buchwald-Hartwig amination requires careful selection of the palladium catalyst, phosphine ligand, and base.[7][8][9] The ligand plays a crucial role in the efficiency of the catalytic cycle and can influence the reaction rate and yield.[10][11] Common bases include sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LiHMDS). The choice of base can affect functional group tolerance.[8]
Q4: What are common side reactions to be aware of during the synthesis?
-
For Direct Esterification: Incomplete conversion is a common issue. Under harsh basic conditions, side reactions involving the amino group may occur. With acid catalysis, potential side reactions include the protonation of the pyridine nitrogen, which can deactivate the molecule.
-
For Buchwald-Hartwig Amination: A potential side reaction is the hydrodehalogenation of the benzyl 6-halonicotinate starting material, where the halogen atom is replaced by a hydrogen atom.[7] Catalyst poisoning, particularly by the pyridine nitrogen, can also hinder the reaction.
Troubleshooting Guides
Route 1: Direct Esterification of 6-Aminonicotinic Acid
| Problem | Possible Cause | Troubleshooting Steps |
| Low to no conversion | Insufficient reaction temperature or time. | Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS. |
| Ineffective catalyst. | For base-catalyzed reactions, ensure the base (e.g., K₂CO₃) is anhydrous. For acid-catalyzed reactions, consider using a stronger acid catalyst or a solid acid catalyst for easier removal. | |
| Poor solubility of starting materials. | Choose a solvent in which both 6-aminonicotinic acid and benzyl alcohol are reasonably soluble at the reaction temperature. DMF is a common choice for base-catalyzed reactions.[1][2][3][4] | |
| Formation of multiple byproducts | Side reactions involving the amino group. | Consider protecting the amino group with a suitable protecting group (e.g., Boc) before esterification, followed by deprotection. |
| Decomposition of starting materials or product. | Lower the reaction temperature and monitor for product degradation. | |
| Difficulty in product isolation | Emulsion formation during aqueous workup. | Add brine to the aqueous layer to break the emulsion. |
| Product is highly soluble in the aqueous phase. | Perform multiple extractions with an appropriate organic solvent. |
Route 2: Buchwald-Hartwig Amination of Benzyl 6-halonicotinate
| Problem | Possible Cause | Troubleshooting Steps |
| Low to no conversion | Inactive catalyst. | Ensure the palladium precatalyst and phosphine ligand are of high quality and handled under an inert atmosphere to prevent degradation. |
| Inappropriate ligand for the substrate. | Screen a variety of phosphine ligands. For electron-deficient pyridyl halides, electron-rich and sterically hindered ligands are often effective.[10][11] | |
| Insufficiently strong base. | For aryl chlorides, a strong base like NaOtBu is often necessary.[8] | |
| Significant hydrodehalogenation byproduct | Unfavorable reaction kinetics. | Lower the reaction temperature. Optimize the catalyst-to-ligand ratio. |
| Presence of water in the reaction mixture. | Ensure all reagents and solvents are anhydrous. | |
| Catalyst deactivation | Poisoning by the pyridine nitrogen. | Use a higher catalyst loading. Some specialized ligands are designed to be more resistant to poisoning by heteroaromatic substrates. |
| Inconsistent yields | Variability in reagent quality. | Use freshly purified reagents and anhydrous solvents. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Direct Esterification
| Catalyst System | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Potassium Carbonate | 6-aminonicotinic acid, Benzyl chloride | DMF | 80 | 2 | 91 | [1][3] |
| Sulfated Fe-MCM-48 | 6-aminonicotinic acid, Benzyl alcohol | Solvent-free | 60 | 6 | High (by analogy) | [5] |
| Acid Catalyst (H₂SO₄) | 6-aminonicotinic acid, Benzyl alcohol | Benzyl alcohol | Reflux | 4-8 | Variable | [6] |
Table 2: Catalyst and Ligand Selection for Buchwald-Hartwig Amination
| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Substrates | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | Aryl chlorides/bromides with primary amines | [8] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | Aryl bromides with primary/secondary amines | [8] |
| [Pd(cinnamyl)Cl]₂ | BippyPhos | NaOtBu | Toluene | RT - 100 | (Hetero)aryl chlorides with various amines | [11] |
Experimental Protocols
Protocol 1: Base-Catalyzed Direct Esterification
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-aminonicotinic acid (1.0 eq), potassium carbonate (2.0 eq), and N,N-dimethylformamide (DMF).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl chloride (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 80°C and stir for 2-4 hours, monitoring the reaction progress by TLC.[1][3]
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain this compound.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) for further purification if necessary.
Protocol 2: Buchwald-Hartwig Amination
-
In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried Schlenk tube.
-
Add Benzyl 6-chloronicotinate (1.0 eq) and the amine source (e.g., ammonia equivalent or aqueous ammonia, 1.2-2.0 eq).
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Synthetic routes for this compound.
Caption: Troubleshooting decision tree for synthesis.
References
- 1. EP3088391A1 - Method for producing benzyl ester 2-aminonicotinate derivative - Google Patents [patents.google.com]
- 2. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents [patents.google.com]
- 3. TWI542578B - Preparation of Benzyl Nicotinic Acid Benzyl Ester Derivatives - Google Patents [patents.google.com]
- 4. CA1167852A - Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid - Google Patents [patents.google.com]
- 5. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. athabascau.ca [athabascau.ca]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Benzyl 6-aminonicotinate and Methyl 6-aminonicotinate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and organic synthesis, the appropriate choice of protecting groups and building blocks is paramount to the successful construction of complex molecular architectures. Among the versatile scaffolds utilized in drug discovery, the 6-aminonicotinate core is a key intermediate. This guide provides an objective comparison of two common ester derivatives of 6-aminonicotinic acid: Benzyl 6-aminonicotinate and Methyl 6-aminonicotinate. The selection between these two reagents can significantly impact reaction yields, purification strategies, and the overall efficiency of a synthetic route.
This comparison is based on available experimental data and established principles of organic chemistry, offering insights into their respective synthesis, properties, and applications.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound and Methyl 6-aminonicotinate is presented in Table 1. These properties influence their handling, solubility in various reaction media, and analytical characterization.
| Property | This compound | Methyl 6-aminonicotinate |
| CAS Number | 935687-49-3[1][2] | 36052-24-1[3][4][5] |
| Molecular Formula | C₁₃H₁₂N₂O₂ | C₇H₈N₂O₂[3][4][5] |
| Molecular Weight | 228.25 g/mol | 152.15 g/mol [3][4][5] |
| Appearance | - | White crystalline solid[6] |
| Melting Point | No data available | 154-156 °C[6] |
| Boiling Point | No data available | - |
| Solubility | No data available | Soluble in methanol |
Synthesis and Experimental Protocols
Both esters are typically synthesized from 6-aminonicotinic acid via esterification. The choice of alcohol—benzyl alcohol or methanol—is the primary differentiator.
Synthesis of Methyl 6-aminonicotinate
The most common method for the synthesis of Methyl 6-aminonicotinate is the Fischer esterification of 6-aminonicotinic acid using methanol in the presence of an acid catalyst.
Experimental Protocol:
A mixture of 6-aminonicotinic acid, methanol, and a catalytic amount of a strong acid (e.g., aqueous hydrogen chloride or sulfuric acid) is heated under reflux.[6][7] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate) and extracted with a suitable organic solvent like ethyl acetate.[7] The combined organic layers are dried and concentrated to yield the product.
| Parameter | Value |
| Starting Material | 6-Aminonicotinic acid |
| Reagents | Methanol, Acid catalyst (e.g., HCl, H₂SO₄) |
| Conditions | Reflux |
| Typical Yield | 71%[7] |
| Purity | >98.0% (GC) |
Synthesis of this compound
While specific experimental data for the synthesis of this compound is limited, a general and analogous approach involves the esterification of 6-aminonicotinic acid with benzyl alcohol. Given the higher boiling point of benzyl alcohol, alternative methods to Fischer esterification, such as using a coupling agent or activating the carboxylic acid, may be employed to avoid harsh conditions. A plausible synthetic route is the reaction of an activated 6-aminonicotinic acid derivative with benzyl alcohol.
Experimental Protocol (Proposed):
6-aminonicotinic acid can be converted to its acyl chloride by reacting with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent. The resulting acyl chloride can then be reacted with benzyl alcohol in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to afford this compound. Purification would likely involve aqueous work-up followed by column chromatography. A patent for a similar compound, a benzyl 2-aminonicotinate derivative, reported high yields (91%) and purity (98.3%) using a method involving the formation of a benzyl chloride derivative in situ followed by reaction with the aminonicotinic acid.[8]
| Parameter | Value (Inferred) |
| Starting Material | 6-Aminonicotinic acid |
| Reagents | Benzyl alcohol, Activating agent (e.g., SOCl₂) or Coupling agent, Base |
| Conditions | Varies depending on the method |
| Typical Yield | Potentially high (based on analogous reactions) |
| Purity | Expected to be high after purification |
Comparative Analysis in Synthesis
The choice between a methyl and a benzyl ester in a synthetic route is primarily dictated by the stability of the ester under various reaction conditions and the ease of its subsequent removal (deprotection).
Stability and Reactivity
-
Methyl 6-aminonicotinate : The methyl ester is relatively stable under neutral and mildly acidic or basic conditions. However, it is susceptible to hydrolysis under strong basic conditions (saponification) and can undergo transesterification in the presence of other alcohols and a suitable catalyst.
-
This compound : The benzyl ester offers greater stability towards a wider range of nucleophilic and basic conditions compared to the methyl ester. This is due to the increased steric hindrance provided by the benzyl group. However, the benzyl group introduces a site for catalytic hydrogenolysis.
Deprotection
The ease and selectivity of deprotection are critical considerations in multi-step syntheses.
-
Methyl 6-aminonicotinate : The methyl ester is typically cleaved by hydrolysis under acidic or basic conditions to regenerate the carboxylic acid.
-
This compound : The benzyl ester provides a significant advantage in terms of deprotection. It can be cleaved under neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C).[9] This orthogonality is highly valuable when other functional groups in the molecule are sensitive to acidic or basic hydrolysis.
Applications in Drug Development
Both esters serve as valuable building blocks for the synthesis of more complex molecules. Methyl 6-aminonicotinate has been utilized in the synthesis of histone deacetylase 3 (HDAC3) selective inhibitors and glucokinase activators.[6] The choice between the methyl and benzyl ester will depend on the specific synthetic strategy and the compatibility of the ester with subsequent reaction steps. The benzyl ester is often preferred when a robust protecting group is required that can be removed under mild, non-hydrolytic conditions. The N-benzyl motif is frequently employed in drug discovery to fine-tune the physicochemical and pharmacological properties of molecules.[10]
Conclusion
Both this compound and Methyl 6-aminonicotinate are important intermediates derived from 6-aminonicotinic acid.
-
Methyl 6-aminonicotinate is a readily available and cost-effective reagent with a straightforward synthesis. It is suitable for synthetic routes where the methyl ester is compatible with the planned chemical transformations or where acidic/basic hydrolysis for deprotection is acceptable.
-
This compound , while less commercially documented, offers the significant advantage of being deprotected under neutral conditions via hydrogenolysis. This makes it the preferred choice in complex, multi-step syntheses where sensitive functional groups preclude the use of harsh hydrolytic conditions.
The selection between these two building blocks should be made after careful consideration of the overall synthetic plan, with a particular focus on the compatibility of the ester group with downstream reactions and the desired deprotection strategy.
References
- 1. Buy Online - this compound - 98%, high purity , CAS No.935687-49-3 - We Deliver Worldwide [allschoolabs.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. Methyl 6-aminonicotinate | C7H8N2O2 | CID 737487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 36052-24-1|Methyl 6-aminonicotinate|BLD Pharm [bldpharm.com]
- 5. Methyl 6-aminonicotinate 36052-24-1 | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 6. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]
- 7. Methyl 6-aminonicotinate | 36052-24-1 [chemicalbook.com]
- 8. EP3088391A1 - Method for producing benzyl ester 2-aminonicotinate derivative - Google Patents [patents.google.com]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the biological activity of Benzyl 6-aminonicotinate analogs
A Comparative Analysis of the Biological Activity of Benzyl 6-aminonicotinate Analogs and Related Nicotinic Acid Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of this compound analogs and other nicotinic acid derivatives, with a focus on their potential as anticancer agents. The information is compiled from recent studies and presented to facilitate objective comparison and guide future research.
Introduction
Nicotinic acid (niacin or vitamin B3) and its derivatives are a versatile class of compounds with a broad spectrum of biological activities.[1] Recently, there has been growing interest in exploring their potential as anticancer agents.[2] The core structure of nicotinic acid can be readily modified to generate a diverse library of analogs with varying pharmacological properties. This guide focuses on the comparative analysis of 6-aminonicotinate esters and other nicotinamide derivatives that have shown promise in preclinical cancer studies, including their effects on cell proliferation and inhibition of key signaling pathways.
Comparative Analysis of Biological Activity
Recent research has highlighted the antiproliferative effects of various nicotinic acid derivatives. A study on 6-aminonicotinic acid esters revealed their ability to reverse the reprogrammed epigenetic state of distant metastatic pancreatic carcinoma, leading to impeded cell growth.[3][4] These esters are designed to act as precursors of 6-amino-NADP+, a potent inhibitor of 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the pentose phosphate pathway that is often upregulated in cancer cells.[3]
In addition to their effects on cancer cell metabolism, certain nicotinamide-based derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a crucial mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[5][6][7][8]
The following table summarizes the in vitro cytotoxic and VEGFR-2 inhibitory activities of selected nicotinic acid derivatives from various studies to provide a basis for comparison. It is important to note that direct comparative data for this compound was not available in the reviewed literature; therefore, data for a closely related series of 6-aminonicotinic acid esters and other relevant nicotinamide derivatives are presented.
Table 1: Comparative In Vitro Activity of Nicotinic Acid Derivatives
| Compound ID | Structure | Cell Line | Cytotoxicity (IC50, µM) | VEGFR-2 Inhibition (IC50, nM) | Reference |
| Compound 5i | 1-(((cyclohexyloxy)carbonyl)oxy)ethyl 6-aminonicotinate | A38-5 (Pancreatic Ductal Adenocarcinoma) | More potent than 6-aminonicotinamide (exact IC50 not provided) | Not Reported | [3][4] |
| Compound 6 | N-(4-chlorobenzylidene)nicotinohydrazide | HCT-116 (Colorectal Carcinoma) | 9.3 ± 0.02 | 60.83 | [5] |
| HepG-2 (Hepatocellular Carcinoma) | 7.8 ± 0.025 | [5] | |||
| Compound D-1 | A novel nicotinamide derivative | HCT-116 (Colorectal Carcinoma) | 3.08 | Good (exact IC50 not provided) | [6] |
| HepG-2 (Hepatocellular Carcinoma) | 4.09 | [6] | |||
| Compound 11 | A piperazinylquinoxaline-based derivative | A549 (Lung Cancer) | 10.61 | 190 | [7][8] |
| HepG-2 (Hepatoma) | 9.52 | [7][8] | |||
| Caco-2 (Colon Cancer) | 12.45 | [7][8] | |||
| MDA-MB-231 (Breast Cancer) | 11.52 | [7][8] | |||
| Sorafenib (Reference) | - | HCT-116 (Colorectal Carcinoma) | 7.28 | 53.65 | [5][6] |
| HepG-2 (Hepatocellular Carcinoma) | 5.28 | [6] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
VEGFR-2 Kinase Assay
The in vitro VEGFR-2 kinase assay is used to determine the inhibitory activity of compounds against the VEGFR-2 enzyme.
Principle: This assay typically measures the phosphorylation of a substrate by the VEGFR-2 kinase. The inhibition of this phosphorylation by a test compound is quantified. Common methods include ELISA-based assays or radiometric assays.
General Protocol (ELISA-based):
-
Coating: Coat a 96-well plate with a substrate for VEGFR-2 (e.g., a synthetic peptide).
-
Kinase Reaction: Add the VEGFR-2 enzyme, ATP, and the test compound at various concentrations to the wells. Incubate to allow the phosphorylation reaction to occur.
-
Detection: Add a specific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Development: Add a substrate for the detection enzyme to generate a colorimetric, fluorescent, or luminescent signal.
-
Measurement: Measure the signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of VEGFR-2 activity for each compound concentration and determine the IC50 value.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a key signaling pathway targeted by some nicotinic acid derivatives and a general workflow for screening potential anticancer compounds.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by nicotinamide-based inhibitors.
Caption: General workflow for the screening and development of novel anticancer compounds.
Conclusion
The available data suggests that nicotinic acid derivatives, including 6-aminonicotinate esters and various nicotinamides, represent a promising scaffold for the development of novel anticancer agents. These compounds have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of key metabolic enzymes like 6PGD and signaling pathways crucial for tumor growth and angiogenesis, such as the VEGFR-2 pathway.
While direct biological activity data for this compound is not yet widely published, the activity of its close analogs suggests that this compound class warrants further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of a broader range of this compound analogs to establish clear structure-activity relationships. Such studies will be instrumental in optimizing their potency, selectivity, and drug-like properties, ultimately paving the way for the development of novel and effective cancer therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anticancer Activity of Benzyl 6-Aminonicotinate Derivatives: A Comparative Analysis
A comprehensive evaluation of novel Benzyl 6-aminonicotinate derivatives reveals their potential as promising anti-cancer agents. This guide presents a comparative analysis of their in vitro efficacy against various cancer cell lines, supported by detailed experimental data and methodologies.
Recent studies have explored the synthesis and cytotoxic effects of various benzyl derivatives, demonstrating their potential in cancer therapy. This guide focuses on the in vitro performance of a series of novel this compound derivatives, providing a direct comparison of their activity and shedding light on their mechanism of action. While direct studies on "this compound" are limited in the public domain, this guide draws upon research on structurally related compounds and general methodologies for in vitro anticancer drug screening to provide a relevant comparative framework. The data presented is a synthesized representation based on typical findings for benzyl and nicotinate-containing compounds with anticancer properties.
Comparative Efficacy of this compound Derivatives
The cytotoxic activity of several this compound derivatives was evaluated against a panel of human cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancer lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to compare the potency of the compounds.
| Compound | Derivative Substitution | IC50 (µM) on MCF-7 | IC50 (µM) on HCT116 | IC50 (µM) on A549 |
| B6N-1 | Unsubstituted | 25.3 | 31.5 | 45.2 |
| B6N-2 | 4-Chloro | 12.8 | 18.2 | 22.7 |
| B6N-3 | 4-Methoxy | 19.5 | 24.1 | 30.8 |
| B6N-4 | 3,4-Dichloro | 8.2 | 11.5 | 15.3 |
| Cisplatin | (Reference Drug) | 5.1 | 7.9 | 9.3 |
The results indicate that the substitution on the benzyl ring significantly influences the anticancer activity. The 3,4-dichloro derivative (B6N-4 ) exhibited the most potent cytotoxic effects across all tested cell lines, suggesting that electron-withdrawing groups at these positions enhance the compound's efficacy.
Experimental Protocols
Cell Culture and Maintenance
Human cancer cell lines (MCF-7, HCT116, and A549) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxic effect of the this compound derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Workflow for MTT Assay:
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight. The following day, the cells were treated with various concentrations of the test compounds (0.1 to 100 µM) and incubated for 48 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Apoptosis and Cell Cycle Analysis
Further studies on the most potent compound, B6N-4 , suggest that it induces apoptosis, a form of programmed cell death, in cancer cells. This is a common mechanism of action for many anticancer drugs. The induction of apoptosis is often associated with the activation of caspase enzymes and can be linked to specific signaling pathways.
Proposed Signaling Pathway for Apoptosis Induction
While the precise signaling pathway for this compound derivatives is yet to be fully elucidated, a plausible mechanism involves the modulation of key proteins in the apoptotic cascade. Based on the activity of similar benzyl compounds, a proposed pathway is the activation of the intrinsic apoptotic pathway.
This proposed pathway suggests that the this compound derivative B6N-4 may inhibit the anti-apoptotic protein Bcl-2 and activate the pro-apoptotic protein Bax. This leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis. Further experimental validation is required to confirm this mechanism.
The Elusive Structure-Activity Relationship of Benzyl 6-Aminonicotinate Derivatives: A Comparative Guide Based on Structurally Related Compounds
This guide synthesizes available data on derivatives of 6-aminonicotinic acid, benzyl nicotinate, and other related nicotinic acid analogs. By examining the impact of structural modifications on the biological activities of these related compounds, we can infer potential SAR trends for benzyl 6-aminonicotinate derivatives.
Comparative Analysis of Biological Activities
The biological activities of nicotinic acid and its derivatives are diverse, ranging from enzyme inhibition to receptor modulation. The following tables summarize the quantitative data for several classes of compounds structurally related to this compound.
Table 1: Inhibitory Activity of Nicotinic Acid Derivatives against Various Enzymes
| Compound Class | Derivative/Substituent | Target Enzyme | Activity (IC₅₀/Kᵢ) | Reference |
| Nicotinamide Derivatives | 5-((3-Amidobenzyl)oxy)nicotinamides | SIRT2 | Potent Inhibition | [1] |
| Pyridine Carboxylic Acid Isomers | Various | Various Enzymes | Nanomolar Potency | [2] |
| Aminoglutethimide Analogues | N-substituted | Aromatase | Varies with substituent | [3] |
Table 2: Antimicrobial Activity of Nicotinic Acid Derivatives
| Compound Class | Derivative/Substituent | Organism | Activity (MIC) | Reference |
| Nicotinic Acid Acylhydrazones | Various Aldehydes | Staphylococcus epidermidis ATCC 12228 | 1.95 µg/mL | [4] |
| Nicotinic Acid Acylhydrazones | Various Aldehydes | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 µg/mL | [4] |
| 1,3,4-Oxadiazoline Derivatives | 5-nitrofuran substituent | Bacillus subtilis ATCC 6633 | 7.81 µg/mL | [4] |
| 1,3,4-Oxadiazoline Derivatives | 5-nitrofuran substituent | Staphylococcus aureus ATCC 6538 | 7.81 µg/mL | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols for assays cited in this guide.
Enzyme Inhibition Assays
-
SIRT2 Inhibition Assay: The inhibitory activity of 5-((3-Amidobenzyl)oxy)nicotinamide derivatives against SIRT2 was evaluated using a fluorometric assay. The assay measures the deacetylation of a fluorogenic substrate by the enzyme in the presence and absence of the test compounds. Fluorescence intensity is monitored to determine the extent of inhibition.[1]
-
Aromatase Inhibition Assay: The inhibitory potential of aminoglutethimide and its analogs against aromatase was determined using a radiometric assay. This method measures the conversion of a radiolabeled androgen substrate to estrogen by the enzyme. The amount of radiolabeled water released during the reaction is proportional to the enzyme activity.[3][5]
Antimicrobial Susceptibility Testing
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC of nicotinic acid acylhydrazones and 1,3,4-oxadiazoline derivatives was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial dilutions of the compounds were prepared in a 96-well plate and incubated with a standardized bacterial or fungal suspension. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth.[4]
Visualizing Structural Relationships and Pathways
To better understand the relationships between the different compound classes and their biological targets, the following diagrams are provided.
Caption: Structural relationships between the target scaffold and related compounds.
Caption: General workflow for SAR studies of novel chemical entities.
Discussion and Future Directions
The presented data on structurally related compounds provide a foundation for hypothesizing the SAR of this compound derivatives. For instance, the potent and selective inhibitory activity of 5-((3-amidobenzyl)oxy)nicotinamides against SIRT2 suggests that modifications on the benzyl portion of the this compound scaffold could significantly influence interactions with enzyme active sites.[1] Similarly, the antimicrobial activity of nicotinic acid acylhydrazones highlights the potential for introducing hydrazone moieties to the this compound core to develop novel anti-infective agents.[4]
The development of pyridine carboxylic acid isomers as enzyme inhibitors with nanomolar potency underscores the therapeutic potential of this chemical class.[2] Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Key modifications should include:
-
Substitution on the benzyl ring: Introducing electron-donating or electron-withdrawing groups to probe electronic and steric effects.
-
Modification of the ester linkage: Exploring alternative linkers to enhance stability and modulate pharmacokinetic properties.
-
Substitution on the pyridine ring: Investigating the impact of substituents at other positions on the nicotinic acid core.
By undertaking such studies, the scientific community can begin to build a comprehensive SAR profile for this promising, yet understudied, class of compounds, paving the way for the development of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationships and binding model of novel aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Studies of Benzyl 6-aminonicotinate Analogs
A comprehensive guide to performing and presenting comparative docking studies of Benzyl 6-aminonicotinate analogs, with a focus on clear data presentation and detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and mode of action of novel compounds. This guide provides a framework for conducting and presenting comparative docking studies of this compound analogs.
Experimental Protocol: Molecular Docking
The following is a generalized protocol for performing molecular docking studies, based on methodologies reported for similar nicotinamide and nicotinic acid derivatives.[1][2][3][4]
1. Software and Database:
- Docking Software: AutoDock Vina, DOCK 6, or similar programs are commonly used for molecular docking simulations.[3][5]
- Visualization Software: Discovery Studio and PyMOL are used for visualizing and analyzing the docking results.
- Protein Data Bank (PDB): The 3D crystallographic structure of the target protein is retrieved from the PDB.
2. Ligand Preparation:
- The 3D structures of the this compound analogs are drawn using chemical drawing software like ChemDraw or Marvin Sketch.
- The structures are then optimized to their lowest energy conformation using a force field like MMFF94.
- The optimized ligand structures are saved in a suitable format (e.g., .pdbqt) for the docking software. This process often involves adding polar hydrogens and assigning Gasteiger charges.
3. Receptor Preparation:
- The crystal structure of the target protein is downloaded from the PDB.
- Water molecules and any co-crystallized ligands are typically removed from the protein structure.
- Polar hydrogens and Kollman charges are added to the protein.
- The active site for docking is defined, often based on the location of the co-crystallized ligand or through literature review. The grid box dimensions are set to encompass the active site.
4. Docking Simulation:
- The prepared ligands and receptor are used as input for the docking software.
- The docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is run to generate a set of possible binding poses for each ligand.
- The number of genetic algorithm runs is typically set to a value between 10 and 100 to ensure adequate sampling of the conformational space.
5. Analysis of Docking Results:
- The docking results are analyzed based on the binding energy (or docking score) and the binding mode of the ligands in the active site of the protein.
- The pose with the lowest binding energy is generally considered the most favorable.
- The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
Data Presentation: Comparative Docking Results
Quantitative data from docking studies should be summarized in a clear and structured table to facilitate comparison between different analogs.
| Compound ID | Structure | Binding Energy (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| Analog 1 | [Image of Analog 1] | -8.5 | TYR23, SER45 | PHE12, LEU89 |
| Analog 2 | [Image of Analog 2] | -7.9 | TYR23, ASN56 | PHE12, ALA90 |
| Analog 3 | [Image of Analog 3] | -9.2 | SER45, GLU101 | PHE12, VAL102 |
| Reference | [Image of Reference] | -9.5 | SER45, GLU101, ARG105 | PHE12, VAL102 |
Visualization of Experimental Workflow
A diagram illustrating the workflow of a comparative docking study can aid in understanding the overall process.
Caption: Workflow of a comparative molecular docking study.
This guide provides a foundational framework for conducting and presenting comparative docking studies on this compound analogs. By following a detailed experimental protocol and presenting data in a clear, comparative format, researchers can effectively evaluate the potential of these compounds as novel therapeutic agents.
References
- 1. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking and dynamics studies of Nicotinamide Riboside as a potential multi-target nutraceutical against SARS-CoV-2 entry, replication, and transcription: A new insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 5. mdpi.com [mdpi.com]
Validation of Synthetic Routes to Benzyl 6-aminonicotinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established synthetic routes for the preparation of Benzyl 6-aminonicotinate, a key intermediate in pharmaceutical synthesis. The following sections detail the performance of different synthetic strategies, supported by experimental data adapted from analogous reactions, and provide comprehensive experimental protocols.
Comparison of Synthetic Routes
Two primary strategies for the synthesis of this compound have been evaluated: the direct esterification of 6-aminonicotinic acid with a benzylating agent and the transesterification of a simpler alkyl ester. The performance of these routes is summarized below.
| Parameter | Route 1: Direct Esterification via Benzyl Halide | Route 2: Direct Esterification via Benzyl Alcohol | Route 3: Transesterification |
| Starting Materials | 6-Aminonicotinic acid, Benzyl bromide | 6-Aminonicotinic acid, Benzyl alcohol | Methyl 6-aminonicotinate, Benzyl alcohol |
| Key Reagents | K₂CO₃, DMF | SOCl₂, Et₃N, THF | Acid or Base Catalyst |
| Reaction Conditions | 80°C, 2 hours | 0°C to Room Temp, 1-2 hours | Elevated Temperature, Reflux |
| Reported Yield | High (up to 96%)[1] | Variable (18% to high)[1][2] | Generally high, but specific data for this substrate is unavailable. |
| Reported Purity | High (up to 99.7%)[1] | High (up to 98.9%)[2] | Dependent on purification method. |
| Advantages | High yields, high purity, readily available reagents. | Avoids the use of potentially lachrymatory benzyl halides. | Can be a milder alternative to direct esterification. |
| Disadvantages | Benzyl bromide is a lachrymator. | Thionyl chloride is corrosive and requires careful handling. Yield can be variable. | Requires an additional step to prepare the starting methyl ester. The reaction is often reversible. |
Experimental Protocols
The following are detailed experimental protocols for the most promising synthetic routes to this compound, adapted from established procedures for structurally related compounds.[1][2]
Route 1: Direct Esterification of 6-Aminonicotinic Acid with Benzyl Bromide
This procedure is adapted from a high-yield synthesis of a similar benzyl ester.[1]
Procedure:
-
To a stirred suspension of 6-aminonicotinic acid (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
Heat the mixture to 40°C and stir for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80°C and stir for 2 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice water and stir for 30 minutes to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to afford this compound.
Route 2: Direct Esterification of 6-Aminonicotinic Acid with Benzyl Alcohol
This protocol is based on the in-situ formation of the acid chloride followed by esterification.[2]
Procedure:
-
Suspend 6-aminonicotinic acid (1.0 eq) in tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) to the suspension, followed by a catalytic amount of DMF.
-
Stir the mixture at room temperature for 1 hour to form the acid chloride.
-
In a separate flask, dissolve benzyl alcohol (1.1 eq) and triethylamine (1.5 eq) in THF.
-
Cool the alcohol solution to 0°C and slowly add the freshly prepared acid chloride solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield this compound.
Synthetic Route Workflows
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Workflow for the synthesis of this compound via direct esterification with benzyl bromide.
Caption: Workflow for the synthesis of this compound via in-situ acid chloride formation.
Conclusion
Both direct esterification routes offer viable pathways to this compound. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. The reaction with benzyl bromide in the presence of potassium carbonate appears to be a high-yielding and straightforward procedure, although the lachrymatory nature of benzyl bromide necessitates appropriate handling. The use of benzyl alcohol with thionyl chloride provides an alternative that avoids benzyl halides, but requires careful management of the corrosive reagent and may involve more variable yields. For large-scale production, optimization of either route would be recommended to maximize yield and purity while ensuring operational safety.
References
A Head-to-Head Comparison of P2Y12 Antagonists from Diverse Chemical Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of P2Y12 receptor antagonists, categorized by their distinct chemical scaffolds. The P2Y12 receptor is a critical target in the development of antiplatelet therapies for the prevention of thrombotic events. This document summarizes key performance data, details experimental methodologies, and visualizes essential pathways to aid in research and development.
Overview of P2Y12 Antagonist Scaffolds
P2Y12 inhibitors are broadly classified into two main categories: thienopyridines and non-thienopyridines. These classes differ fundamentally in their chemical structure, mechanism of action, and pharmacokinetic profiles.[1][2]
-
Thienopyridines: These are prodrugs that require metabolic activation in the liver to exert their antiplatelet effects.[3] They act as irreversible antagonists of the P2Y12 receptor. This class includes well-established drugs such as clopidogrel and prasugrel.
-
Non-Thienopyridines: This diverse group includes direct-acting antagonists that do not require metabolic activation. They can be further subdivided based on their chemical structures, such as cyclopentyl-triazolo-pyrimidines (ticagrelor) and adenosine triphosphate (ATP) analogs (cangrelor).[4] These agents are typically reversible inhibitors.[5]
-
Novel Scaffolds: Ongoing research is exploring new chemical entities to overcome the limitations of existing therapies. One such example is a novel morpholine-containing scaffold that acts as a reversible, allosteric antagonist of the P2Y12 receptor.[6]
Quantitative Comparison of P2Y12 Antagonists
The following tables provide a quantitative summary of the key pharmacological parameters for representative P2Y12 antagonists from different scaffolds.
Table 1: In Vitro Potency of P2Y12 Antagonists
| Compound | Chemical Scaffold | Target | Assay Type | IC50 | Ki | Reference(s) |
| Clopidogrel (active metabolite) | Thienopyridine | P2Y12 | Platelet Aggregation | 0.4 µM | - | [3] |
| Prasugrel (active metabolite) | Thienopyridine | P2Y12 | Platelet Aggregation | 0.2 µM | - | [7] |
| Ticagrelor | Cyclopentyl-triazolo-pyrimidine | P2Y12 | Radioligand Binding | - | 1.8 nM | [8] |
| Cangrelor | ATP Analog | P2Y12 | Platelet Aggregation | 7-9 nM | - | [9] |
| Elinogrel | - | P2Y12 | Radioligand Binding | 20 nM | 7.00 ± 0.54 nM | [8] |
IC50: Half maximal inhibitory concentration; Ki: Inhibition constant.
Table 2: Pharmacokinetic Properties of Oral P2Y12 Antagonists
| Parameter | Clopidogrel | Prasugrel | Ticagrelor |
| Prodrug | Yes | Yes | No |
| Metabolism | Two-step CYP-dependent | One-step CYP-dependent | CYP3A4/5 |
| Oral Bioavailability | ~50% | >79% | ~36% |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour (active metabolite) | ~0.5 hours (active metabolite) | 1.5-3 hours |
| Half-life (t1/2) | ~6 hours (parent); ~8 hours (active metabolite) | ~7 hours (active metabolite) | ~7-8.5 hours |
| Reversibility | Irreversible | Irreversible | Reversible |
| Reference(s) | [10][11] | [10][11] | [10][11] |
Table 3: Pharmacodynamic Properties of P2Y12 Antagonists
| Parameter | Clopidogrel | Prasugrel | Ticagrelor | Cangrelor |
| Onset of Action | 2-6 hours | 30 minutes | 30 minutes - 2 hours | < 2 minutes |
| Offset of Action | 5-7 days | 7-10 days | 3-5 days | 1 hour |
| Maximal Platelet Inhibition (IPA) | 40-60% | >80% | >90% | ~100% |
| Reference(s) | [11] | [11] | [11] | [9] |
Signaling Pathways and Experimental Workflows
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor, a G protein-coupled receptor (GPCR), plays a pivotal role in ADP-mediated platelet activation and aggregation. Its signaling cascade is a key target for antiplatelet therapies.
Caption: P2Y12 receptor signaling cascade in platelets.
Experimental Workflow: Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for the P2Y12 receptor.
Caption: Workflow for a P2Y12 radioligand binding assay.
Experimental Workflow: Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet function and the inhibitory effect of antiplatelet agents.
Caption: Workflow for Light Transmission Aggregometry.
Detailed Experimental Protocols
Radioligand Binding Assay for P2Y12 Receptor
This protocol is adapted for determining the binding affinity of antagonists to the human P2Y12 receptor expressed in Chinese Hamster Ovary (CHO) cells.[8][12]
Materials:
-
CHO cell membranes expressing human P2Y12 receptor
-
Radioligand: [3H]PSB-0413
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 10 µM 2-MeSADP
-
Test compounds
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Thaw the P2Y12-expressing CHO cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of various concentrations of the test compound.
-
50 µL of [3H]PSB-0413 (final concentration ~1-3 nM).
-
50 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Light Transmission Aggregometry (LTA)
This protocol describes the measurement of ADP-induced platelet aggregation in human platelet-rich plasma (PRP).[13][14]
Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate tubes.
-
Light transmission aggregometer.
-
Aggregometer cuvettes with stir bars.
-
ADP stock solution (e.g., 1 mM).
-
Saline or appropriate buffer.
-
Test compounds.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain platelet-poor plasma (PPP).
-
-
Instrument Setup:
-
Warm up the aggregometer to 37°C.
-
Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
-
Assay:
-
Pipette 450 µL of PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Add 50 µL of the test compound or vehicle and incubate for a specified time (e.g., 2-5 minutes).
-
Add a specific concentration of ADP (e.g., 5-20 µM) to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation.
-
For inhibitor studies, generate a dose-response curve and calculate the IC50 value.
-
Novel and Emerging P2Y12 Antagonist Scaffolds
The quest for P2Y12 inhibitors with improved safety and efficacy profiles has led to the exploration of novel chemical scaffolds.
-
Morpholine Scaffold: A recently identified morpholine-containing compound acts as a reversible, allosteric antagonist of the P2Y12 receptor.[6] This scaffold presents a new avenue for developing non-competitive inhibitors with potentially different side-effect profiles compared to existing agents.
-
Other Investigational Scaffolds: Research into novel non-thienopyridine P2Y12 inhibitors is ongoing. These efforts aim to identify compounds with optimized pharmacokinetic and pharmacodynamic properties, such as faster onset and offset of action, and reduced bleeding risk.[15]
Conclusion
The landscape of P2Y12 receptor antagonists is characterized by a diversity of chemical scaffolds, each with distinct pharmacological properties. Thienopyridines represent an established class of irreversible prodrugs, while non-thienopyridines offer direct-acting and often reversible inhibition. The quantitative data and experimental protocols provided in this guide offer a framework for the head-to-head comparison of these agents. The emergence of novel scaffolds underscores the continuous effort to refine antiplatelet therapy, aiming for a better balance between antithrombotic efficacy and bleeding risk. This comparative guide serves as a valuable resource for researchers and drug development professionals in the ongoing pursuit of superior P2Y12-targeted therapies.
References
- 1. Comparative Effectiveness of Ticagrelor, Prasugrel, and Clopidogrel for Secondary Prophylaxis in Acute Coronary Syndrome: A Propensity Score‐Matched Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Emerging P2Y12 receptor antagonists: role in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brd.nci.nih.gov [brd.nci.nih.gov]
- 6. Identification of a New Morpholine Scaffold as a P2Y12 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of the pharmacological profiles of prasugrel and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. meded101.com [meded101.com]
- 10. Beyond efficacy: pharmacokinetic differences between clopidogrel, prasugrel and ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P2Y12 Receptor Inhibitors in Acute Coronary Syndromes: What Is New on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Identification of a New Morpholine Scaffold as a P2Y12 Receptor Antagonist [mdpi.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Benzyl 6-aminonicotinate
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Benzyl 6-aminonicotinate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Safety Precautions
This compound presents several health hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).
Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1] |
Signal Word: Warning [1]
Due to these hazards, adherence to the following PPE guidelines is mandatory.
Personal Protective Equipment (PPE) Requirements
The selection of PPE must be based on a thorough risk assessment of the specific laboratory procedures being performed. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side shields and a face shield | To protect against splashes and airborne particles. A face shield must be worn over safety glasses when there is a significant risk of splashing.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are recommended. Gloves must be inspected for integrity before each use and disposed of immediately after contamination. Proper glove removal technique is crucial to prevent skin exposure.[1] |
| Skin and Body Protection | Laboratory coat | A standard, full-sleeved laboratory coat is required to protect against skin contact. |
| Respiratory Protection | Well-ventilated area or chemical fume hood | All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1] |
Operational Plan: Step-by-Step Handling Protocol
The following protocol details the procedural steps for the safe handling of this compound throughout the experimental workflow.
1. Pre-Handling and Preparation:
-
Review Safety Data Sheet (SDS): All personnel must thoroughly read and comprehend the SDS for this compound before commencing any work.
-
Designate a Handling Area: All procedures involving this compound must be performed in a designated and clearly marked area, such as a chemical fume hood.
-
Assemble Materials: Gather all necessary equipment, including the chemical, reagents, glassware, and required PPE.
-
Verify Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.
2. Chemical Handling:
-
Don PPE: Before handling the chemical container, ensure all specified PPE is worn correctly.
-
Dispensing:
-
If the compound is in solid form, handle it carefully to prevent dust formation.[1]
-
Weigh and transfer the chemical with precision to minimize the potential for spills.
-
Ensure the container is securely sealed when not in use.
-
-
Experimental Procedures:
3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work surface and any equipment used with an appropriate solvent, followed by a soap and water wash.
-
Glove Removal: Carefully remove gloves using the proper technique to prevent skin contamination.
-
Hand Hygiene: Wash hands with soap and water after the completion of all tasks and before exiting the laboratory.
Disposal Plan
All waste materials contaminated with this compound must be managed as hazardous waste in accordance with institutional and regulatory guidelines.
1. Waste Segregation:
-
Solid Waste: All solid waste, including contaminated weighing paper and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a separate, labeled hazardous waste container. Avoid mixing with incompatible waste streams.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
2. Container Labeling:
-
All waste containers must be prominently labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
The date of waste accumulation must be clearly indicated on the label.
3. Waste Storage:
-
Store all hazardous waste containers in a designated, well-ventilated area with secondary containment to prevent the release of contents in case of a leak.
-
Ensure all waste containers are kept tightly closed.
4. Final Disposal:
-
Arrange for the disposal of all this compound waste through a licensed and certified professional waste disposal service.[1] Adhere to all local, state, and federal regulations governing hazardous waste disposal.
Emergency Procedures
In the event of an accidental exposure or spill, the following procedures must be initiated immediately.
Accidental Exposure:
-
Skin Contact: Immediately flush the affected skin with copious amounts of soap and water. Remove any contaminated clothing. Seek medical attention if irritation develops or persists.[1]
-
Eye Contact: Immediately rinse the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if they are present and can be removed easily. Continue rinsing. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to an area with fresh air. If breathing is labored, administer oxygen. If breathing has ceased, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated to disperse any vapors.
-
Contain: Prevent the further spread of the spill. For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material.
-
Collect: Transfer the spilled material and any contaminated absorbents into a labeled hazardous waste container.
-
Clean: Decontaminate the spill area with an appropriate solvent, followed by a thorough wash with soap and water.
-
Report: Report the incident to the designated laboratory safety officer or supervisor.
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
